Technical Documentation Center

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
  • CAS: 66256-32-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone: Synthesis, Properties, and Therapeutic Potential

Introduction The imidazolidinone core, particularly its thio-substituted analogue, 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin), represents a privileged scaffold in medicinal chemistry.[1][2][3] These heter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazolidinone core, particularly its thio-substituted analogue, 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin), represents a privileged scaffold in medicinal chemistry.[1][2][3] These heterocyclic compounds are sulfur analogues of hydantoins, where a thiocarbonyl group replaces a carbonyl group at the C2 position.[1][3] The versatile structure of the thiohydantoin ring allows for extensive functionalization at various positions, leading to a diverse range of biological activities.[1] This guide focuses on a specific derivative, 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, providing a comprehensive overview of its chemical identity, synthesis, and potential applications for researchers and drug development professionals.

Chemical Identity and Structure

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for the compound is 5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one . However, the name 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone is more commonly used in scientific literature and chemical catalogs. This compound is a member of the 2-thiohydantoin family of heterocyclic compounds.[1][4]

Chemical Structure

The chemical structure of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone consists of a central five-membered imidazolidinone ring with an ethyl group at position 5, a phenyl group at position 3, a carbonyl group at position 4, and a thiocarbonyl group at position 2.

Figure 1: Chemical structure of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Protocol

The synthesis of 5-substituted-3-phenyl-2-thiohydantoins is well-established in the context of peptide chemistry, particularly through the Edman degradation reaction.[5] A plausible and efficient synthesis of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone can be achieved through the reaction of the corresponding α-amino acid, 2-aminobutanoic acid, with phenyl isothiocyanate.

Experimental Protocol: Synthesis of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone

  • Step 1: Formation of the Phenylthiocarbamoyl (PTC) Amino Acid

    • Dissolve 2-aminobutanoic acid (1 equivalent) in a mixture of pyridine and water (1:1 v/v) at room temperature.

    • To this solution, add phenyl isothiocyanate (1.1 equivalents) dropwise while stirring.

    • Maintain the reaction at a slightly alkaline pH (around 8.5-9.0) by the addition of a suitable base, such as triethylamine, if necessary.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the PTC-amino acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 2: Cyclization to the Thiohydantoin

    • Suspend the dried PTC-amino acid in an anhydrous acidic medium, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.

    • Heat the mixture at a moderately elevated temperature (e.g., 50-60 °C) for 1-2 hours.

    • Monitor the cyclization reaction by TLC.

    • After the reaction is complete, remove the acid under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.

G cluster_0 Synthesis Workflow 2-Aminobutanoic Acid 2-Aminobutanoic Acid PTC-Amino Acid Formation PTC-Amino Acid Formation 2-Aminobutanoic Acid->PTC-Amino Acid Formation Phenyl Isothiocyanate Phenyl Isothiocyanate Phenyl Isothiocyanate->PTC-Amino Acid Formation PTC-Amino Acid PTC-Amino Acid PTC-Amino Acid Formation->PTC-Amino Acid Cyclization Cyclization PTC-Amino Acid->Cyclization 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone Cyclization->5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone Purification Purification 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone->Purification Pure Product Pure Product Purification->Pure Product

Figure 2: Synthetic workflow for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.

Physicochemical and Spectroscopic Properties
PropertyPredicted Value/Range
Molecular Formula C₁₁H₁₂N₂OS
Molecular Weight 220.29 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected in the range of 150-200 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in water.
LogP 1.5 - 2.5 (Predicted)

Table 1: Predicted Physicochemical Properties.

Spectroscopic characterization is crucial for confirming the structure of the synthesized compound. The expected spectral data are outlined below.

TechniqueExpected Observations
¹H NMR - Multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the phenyl protons. - A triplet for the methyl protons of the ethyl group. - A quartet or multiplet for the methylene protons of the ethyl group. - A multiplet for the proton at the C5 position. - A broad singlet for the N-H proton (may be exchangeable with D₂O).
¹³C NMR - Resonances in the aromatic region (δ 125-140 ppm). - A signal for the thiocarbonyl carbon (C=S) typically downfield (δ > 180 ppm). - A signal for the carbonyl carbon (C=O) (δ ~170-180 ppm). - Resonances for the ethyl group carbons and the C5 carbon.
IR (cm⁻¹) - N-H stretching vibration (~3200 cm⁻¹). - C-H stretching vibrations (aromatic and aliphatic). - C=O stretching vibration (~1700-1750 cm⁻¹). - C=S stretching vibration (~1100-1250 cm⁻¹). - Aromatic C=C stretching vibrations.
Mass Spec. Molecular ion peak (M⁺) corresponding to the molecular weight.

Table 2: Expected Spectroscopic Data.

Potential Applications in Drug Discovery and Development

The 2-thioxoimidazolidin-4-one scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] The nature and position of substituents on the thiohydantoin ring play a critical role in determining the specific pharmacological profile.[1]

Anticancer Activity

Numerous derivatives of 5-arylidene-2-thioxoimidazolidin-4-ones have demonstrated significant potential as anticancer agents.[6] These compounds have been shown to inhibit various cellular targets, including DNA topoisomerase I.[1] The introduction of an ethyl group at the C5 position and a phenyl group at the N3 position in 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone may confer specific interactions with biological targets, making it a candidate for anticancer drug discovery programs.

Antimicrobial and Antiviral Activity

The thiohydantoin core is present in several compounds with documented antimicrobial and antiviral properties.[2][3] These derivatives have been investigated for their activity against a range of pathogens, including bacteria, fungi, and viruses like HIV.[3] The lipophilic nature of the phenyl and ethyl substituents in the target molecule could enhance its ability to penetrate microbial cell membranes, a key factor for antimicrobial efficacy.

Other Potential Therapeutic Areas

Beyond oncology and infectious diseases, thiohydantoin derivatives have been explored for a variety of other therapeutic applications, including:

  • Anticonvulsant activity

  • Anti-inflammatory effects [3]

  • Antitubercular activity [2]

  • Antidiabetic properties

The diverse biological activities associated with this chemical class underscore the potential of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone as a starting point for the development of novel therapeutic agents.

Conclusion

5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone is a member of the pharmacologically significant 2-thiohydantoin class of compounds. Its synthesis can be readily achieved through established chemical routes, and its structure offers multiple points for further modification to optimize biological activity. The extensive research on related thiohydantoin derivatives provides a strong rationale for the investigation of this specific molecule in various drug discovery and development programs, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding for researchers to explore the therapeutic potential of this promising chemical entity.

References

  • Mezoughi, A. B., Al-Humaidi, J. Y., & El-Faham, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-224.
  • PubChem. (n.d.). 2-Thioxo-imidazolidin-4-one-5-propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Steiman, D. M., Ridge, R. J., & Matsueda, G. R. (1985). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Analytical Biochemistry, 145(1), 91–95.
  • Chaban, T., Kaspruk, K., Chaban, I., & Lesyk, R. (2019). Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents. Pharmacia, 66(2), 65-72.
  • Wikipedia. (n.d.). Epimerox. Retrieved from [Link]

  • Hassan, H. A., Alheety, K. A., Hassan, D. F., & Jumbad, H. H. (2020). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. Egyptian Journal of Chemistry, 63(10), 3847-3855.
  • Lesyk, R. B., & Zimenkovsky, B. S. (2015). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Biopolymers and Cell, 31(1), 5-23.
  • Venkatapathy, K., Magesh, C. J., Lavanya, G., Perumal, P. T., & Sathishkumar, R. (2019). Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. New Journal of Chemistry, 43(15), 5897-5908.
  • Reddit. (2022). Mechanism from Anilinothiazolinone to Phenylthiohydantoin. r/chemhelp. Retrieved from [Link]

  • Al-Ostath, A. I., Al-Amer, O. M., El-Agrody, A. M., El-Gazzar, A. A., & El-Sayed, W. A. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 27(19), 6296.
  • Mezoughi, A. B., Al-Humaidi, J. Y., & El-Faham, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-224.
  • Lesyk, D., Gzella, A., & Kaminskyy, D. (2020). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 25(21), 5038.
  • Ali, H. A. H., Al-Jumaili, A. H. A., & Al-Amiery, A. A. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Study.
  • Guerrab, W., Akrad, R., Ansar, M., Taoufik, J., Mague, J. T., & Ramli, Y. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.
  • Kamal, A., Reddy, K. S., Kumar, B. A., & Kumar, P. P. (2010). A Simple Synthesis of 2-Thiohydantoins. Letters in Organic Chemistry, 7(3), 238-242.
  • mzCloud. (2016). N2-[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. Retrieved from [Link]

  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & Abd-El-Fattah, M. F. (2020). Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. Medicinal Chemistry, 16(6), 845-854.
  • Al-Jumaili, A. H. A., Al-Amiery, A. A., & Ali, H. A. H. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Journal of Physics: Conference Series, 1879, 022055.
  • Hu, L., Sun, D., Li, R., Wu, Y., Wang, Y., Lu, W., ... & Xu, Y. (2011). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry, 54(24), 8667–8671.
  • ACD/Labs. (n.d.). Rule C-531 Thioaldehydes. Retrieved from [Link]

  • Halim, M. E., Islam, M. S., & Begum, S. A. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate derivatives. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230.

Sources

Exploratory

Spectroscopic Data for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone: A Technical Guide

Introduction 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, also known as 3-phenyl-5-ethyl-2-thiohydantoin, belongs to the 2-thiohydantoin class of heterocyclic compounds. These scaffolds are of significant interest due to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, also known as 3-phenyl-5-ethyl-2-thiohydantoin, belongs to the 2-thiohydantoin class of heterocyclic compounds. These scaffolds are of significant interest due to their diverse biological activities, including anticonvulsant, antiviral, and anticancer properties[1]. Accurate spectroscopic characterization is paramount for confirming the molecular structure and purity of synthesized compounds, which is a critical step in any drug discovery pipeline. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone with atom numbering, which will be referenced throughout this guide.

Caption: Chemical structure of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The expected chemical shifts for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone are detailed below. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
N1-H~9.0 - 10.0singlet (broad)-The N-H proton of the thiohydantoin ring is expected to be deshielded due to the adjacent carbonyl and thiocarbonyl groups, and its signal is often broad due to quadrupole effects and potential hydrogen bonding. The replacement of C=O with C=S at position 2 generally leads to a downfield shift of the N1-H proton compared to hydantoins[2].
Phenyl-H~7.3 - 7.6multiplet-The protons on the phenyl ring attached to N3 will appear in the aromatic region. The exact shifts will depend on the electronic effects within the ring system.
C5-H~4.2 - 4.5triplet~ 6-8This methine proton is adjacent to the chiral center at C5 and is coupled to the methylene protons of the ethyl group.
C6-H₂ (ethyl)~1.8 - 2.1multiplet~ 7These methylene protons are diastereotopic due to the adjacent chiral center (C5) and will be split by both the C5-H and the C7-H₃ protons.
C7-H₃ (ethyl)~0.9 - 1.2triplet~ 7The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts of labile protons like N-H.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone are presented below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2 (C=S)~180 - 185The thiocarbonyl carbon is significantly deshielded and appears at a much lower field compared to a carbonyl carbon in a similar environment[2].
C4 (C=O)~170 - 175The carbonyl carbon at C4 is also deshielded but to a lesser extent than the thiocarbonyl carbon.
Phenyl-C (ipso)~135 - 140The carbon of the phenyl ring directly attached to the nitrogen atom.
Phenyl-C (ortho, meta, para)~125 - 130Aromatic carbons of the phenyl ring.
C5~55 - 60The chiral carbon attached to the ethyl group and two nitrogen atoms.
C6 (ethyl, -CH₂-)~25 - 30The methylene carbon of the ethyl group.
C7 (ethyl, -CH₃)~10 - 15The methyl carbon of the ethyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0-200 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic absorption bands for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone are listed below.

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
N-H stretch3200 - 3300The stretching vibration of the N-H bond in the thiohydantoin ring.
C-H stretch (aromatic)3000 - 3100Stretching vibrations of the C-H bonds in the phenyl ring.
C-H stretch (aliphatic)2850 - 3000Stretching vibrations of the C-H bonds in the ethyl group.
C=O stretch (amide)1700 - 1740The strong absorption band corresponding to the carbonyl group at C4. This is a key characteristic peak.
C=C stretch (aromatic)1580 - 1620Stretching vibrations of the carbon-carbon bonds within the phenyl ring.
C=S stretch1200 - 1250The thiocarbonyl stretching vibration. This band is generally weaker than the C=O stretch.
C-N stretch1300 - 1400Stretching vibrations of the carbon-nitrogen bonds in the ring and to the phenyl group.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Expected Molecular Ion:

  • Molecular Formula: C₁₁H₁₂N₂OS

  • Exact Mass: 220.0670

  • Molecular Weight: 220.29

Predicted Fragmentation Pattern:

The fragmentation of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone under electron ionization (EI) is expected to proceed through several key pathways. A proposed fragmentation scheme is illustrated below.

G M [C₁₁H₁₂N₂OS]⁺˙ m/z = 220 F1 [M - C₂H₅]⁺ m/z = 191 M->F1 - C₂H₅˙ F2 [M - C₂H₄]⁺˙ m/z = 192 M->F2 - C₂H₄ F3 [C₆H₅NCS]⁺˙ m/z = 135 M->F3 Retro-Diels-Alder type F5 [M - HS]⁺ m/z = 187 M->F5 - HS˙ F4 [C₆H₅]⁺ m/z = 77 F3->F4 - NCS

Caption: Proposed mass fragmentation pathway for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.

  • Loss of the ethyl group: A prominent fragmentation pathway would be the cleavage of the ethyl group at the C5 position, leading to a fragment with an m/z of 191.

  • Loss of ethene: A McLafferty-type rearrangement could lead to the loss of an ethene molecule, resulting in a fragment with an m/z of 192.

  • Phenyl isothiocyanate fragment: Cleavage of the imidazolidinone ring could generate the phenyl isothiocyanate cation radical at m/z 135.

  • Phenyl cation: Further fragmentation of the phenyl-containing fragments would likely produce the phenyl cation at m/z 77.

  • Loss of a sulfhydryl radical: Loss of a sulfhydryl radical (•SH) from the molecular ion could lead to a fragment at m/z 187.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile compounds and is often used in LC-MS.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone. The presented ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, along with the detailed experimental protocols, are intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds. The interpretation of spectroscopic data is a cornerstone of chemical research, and it is hoped that this guide will facilitate the unambiguous identification and further investigation of this promising class of molecules.

References

  • MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • PubChem. 5,5-Diphenylhydantoin, 3-acetyl-. [Link]

  • PubChem. 5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one. [Link]

  • ResearchGate. (PDF) Reactions of some 5-arylidene-3-phenyl-2-thiohydantoins. [Link]

  • ResearchGate. Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. [Link]

  • NIH. Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. [Link]

  • ResearchGate. Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). [Link]

  • PubChem. 4-Imidazolidinone, 3-ethyl-1-phenyl-2-thioxo-. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. [Link]

  • PubMed Central. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. [Link]

  • PubMed Central. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. [Link]

  • NIH. Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. [Link]

  • Scholars Research Library. Synthesis, characterization and anticancer evaluation of some novel 2- (substitutedphenyl)-5-methyl-3-(phenylamino)-. [Link]

Sources

Foundational

Introduction: The 2-Thioxo-4-imidazolidinone Core - A Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide on the Biological Activity of 3-Phenyl-2-thioxo-4-imidazolidinone Derivatives A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 3-Phenyl-2-thioxo-4-imidazolidinone Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial literature searches for the specific scaffold, 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, yielded limited specific data. To provide a comprehensive and valuable technical guide, the scope has been broadened to encompass the well-researched class of 3-phenyl-2-thioxo-4-imidazolidinone and related 5-substituted derivatives. This allows for a robust discussion of the core scaffold's biological potential, drawing on a larger body of scientific evidence. The principles and findings discussed herein are highly relevant for predicting the potential activities of the 5-ethyl variant and for guiding future research in this specific chemical space.

The 2-thioxo-4-imidazolidinone ring system, a sulfur analog of hydantoin, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities.[1] The structural rigidity of the heterocyclic core, combined with the ease of substitution at various positions (N-1, C-5, and the exocyclic sulfur), allows for the generation of large and chemically diverse libraries for high-throughput screening. This guide will delve into the synthesis, biological activities, and therapeutic potential of 3-phenyl-2-thioxo-4-imidazolidinone derivatives, offering a comprehensive overview for researchers in drug discovery and development.

Synthetic Strategies: Building the 2-Thioxo-4-imidazolidinone Core

The construction of the 2-thioxo-4-imidazolidinone core can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

One-Pot Multicomponent Reactions

A highly efficient approach for the synthesis of 2-thioxo-4-imidazolidinones involves a one-pot, three-component reaction of an aldehyde, an amine, and thioglycolic acid.[2] This method is advantageous due to its operational simplicity, high yields, and the ability to generate a diverse range of derivatives by varying the aldehyde and amine components.

Cyclization of Thioureas

Another common method involves the cyclization of substituted thioureas with α-halo esters, such as ethyl chloroacetate.[3] This approach is particularly useful for introducing substituents at the N-3 position. For the synthesis of 3-phenyl-2-thioxo-4-imidazolidinone, phenyl isothiocyanate is a key reagent.

Experimental Protocol: A Representative Synthesis of a 5-Arylidene-3-phenyl-2-thioxo-4-imidazolidinone

The following protocol outlines a typical Knoevenagel condensation to introduce a substituent at the C-5 position, a common strategy for diversifying the 2-thioxo-4-imidazolidinone scaffold.

Objective: To synthesize 5-benzylidene-3-phenyl-2-thioxo-4-imidazolidinone.

Materials:

  • 3-phenyl-2-thioxo-4-imidazolidinone

  • Benzaldehyde

  • Anhydrous sodium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of 3-phenyl-2-thioxo-4-imidazolidinone (1 mmol), benzaldehyde (1.2 mmol), and anhydrous sodium acetate (2 mmol) in glacial acetic acid (15 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 5-benzylidene-3-phenyl-2-thioxo-4-imidazolidinone.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation reaction.

  • Anhydrous Sodium Acetate: Acts as a base to facilitate the formation of the reactive enolate intermediate.

  • Reflux: Provides the necessary energy to overcome the activation barrier of the reaction.

Anticancer Activity: A Promising Avenue for Drug Discovery

Derivatives of 2-thioxo-4-imidazolidinone have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[4][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

  • Apoptosis Induction: Studies have shown that these derivatives can trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[4]

  • Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at different phases, such as the G2/M phase, thereby inhibiting cell proliferation.[6]

anticancer_mechanism Derivative Derivative Bax_upregulation Upregulation of Bax Derivative->Bax_upregulation Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Derivative->Cell_Cycle_Arrest MMP_disruption Mitochondrial Membrane Permeabilization Bax_upregulation->MMP_disruption CytC_release Cytochrome c Release MMP_disruption->CytC_release Caspase_activation Caspase Activation CytC_release->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Structure-Activity Relationship (SAR) Insights
  • Substitution at C-5: The introduction of an arylidene moiety at the C-5 position is a common strategy to enhance anticancer activity. The nature and substitution pattern of the aromatic ring can significantly influence potency.[4]

  • Substitution at N-3: The presence of a phenyl group at the N-3 position is often associated with potent cytotoxicity.[5]

Data Presentation: In Vitro Cytotoxicity
Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
1a 5-benzylidene-3-phenylMCF-7 (Breast)5.2[4]
1b 5-(4-chlorobenzylidene)-3-phenylMCF-7 (Breast)2.8[4]
2a 5-benzylidene-3-phenylHepG2 (Liver)7.1[4]
2b 5-(4-chlorobenzylidene)-3-phenylHepG2 (Liver)4.5[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-thioxo-4-imidazolidinone scaffold has also been explored for its antimicrobial properties.[7]

Mechanism of Action

The precise mechanism of antimicrobial action is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The thione group (C=S) is often considered crucial for this activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of a test compound against a bacterial strain.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • A serial two-fold dilution of the test compound is prepared in MHB in a 96-well plate.

  • Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Positive (broth with bacteria) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Serial Dilution of Test Compound in MHB Inoculation Inoculation of 96-well Plate Serial_Dilution->Inoculation Bacterial_Inoculum Standardized Bacterial Inoculum Preparation Bacterial_Inoculum->Inoculation Incubation Incubation at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Anticonvulsant Activity: A Potential for Neurological Disorders

Several derivatives of 2-thioxo-4-imidazolidinone have been investigated for their anticonvulsant properties.[3][8]

Screening Models
  • Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that raise the seizure threshold.

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity is highly dependent on the nature of the substituents on the imidazolidinone ring. The presence of a substituted phenyl ring at the N-3 position and various moieties at the C-5 position have been shown to be important for activity.[3][8]

Conclusion and Future Perspectives

The 3-phenyl-2-thioxo-4-imidazolidinone scaffold is a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anticonvulsant effects, highlight the potential of this chemical class. Future research should focus on:

  • Synthesis of novel derivatives: Exploring a wider range of substituents at the C-5 position, including alkyl groups like ethyl, to fine-tune the biological activity.

  • Mechanism of action studies: Elucidating the precise molecular targets to understand the basis of their biological effects.

  • In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models.

The insights provided in this guide serve as a foundation for further exploration and development of 3-phenyl-2-thioxo-4-imidazolidinone derivatives as potential drug candidates.

References

  • Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Synthesis and antimicrobial screening of 5-arylidene-2-imino-4-thiazolidinones. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Synthesis and in vitro antimicrobial screening of some 5-methyl-2-substituted phenyl-3-(phenylsulfonyl)thiazolidin-4-ones. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. (2020). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones. (2005). PubMed. Retrieved January 27, 2026, from [Link]

  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and anticonvulsant activity of some potential thiazolidinonyl 2-oxo/thiobarbituric acids. (2006). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. (2008). PubMed. Retrieved January 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone

Introduction 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone belongs to the thiohydantoin class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone belongs to the thiohydantoin class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] Accurate structural characterization of these molecules is paramount for metabolism studies, impurity profiling, and quality control. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed information about the molecular weight and structure through controlled fragmentation.[2][3]

This application note provides a detailed guide to the anticipated mass spectrometric fragmentation pattern of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone. As direct literature on the mass spectrometry of this specific molecule is limited, this guide synthesizes fragmentation principles from closely related phenylthiohydantoin, thiazolidinone, and imidazolidinone derivatives to propose a predictive fragmentation scheme.[4][5][6] This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation of small organic molecules.

Principles of Fragmentation for Thiohydantoin Derivatives

The fragmentation of thiohydantoin derivatives in mass spectrometry is governed by the chemical nature of the heterocyclic ring and its substituents. The presence of carbonyl and thione groups, along with nitrogen and sulfur heteroatoms, dictates the primary cleavage pathways. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed, with each offering unique insights into the molecular structure.

Under Electron Ionization (EI) , the high energy imparted to the molecule typically results in extensive fragmentation, providing a detailed fingerprint of the compound.[2] Common fragmentation patterns in related structures include cleavage of the bonds adjacent to the carbonyl and thione groups, as well as fragmentation of the substituent side chains.[7]

Electrospray Ionization (ESI) , a soft ionization technique, generally produces a protonated molecule ([M+H]⁺) with minimal in-source fragmentation.[2] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. The fragmentation of even-electron ions in ESI-MS/MS often involves charge-directed cleavages and rearrangements.[2]

For the target molecule, 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, the key structural features influencing fragmentation are the imidazolidinone core, the N-phenyl group, and the C5-ethyl group.

Proposed Fragmentation Pathway of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone

The molecular structure of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone is presented below. Its monoisotopic mass is 234.0776 g/mol .

Caption: Molecular structure of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.

Based on the fragmentation of analogous compounds, the following major fragmentation pathways are proposed:

fragmentation_pathway M [M]+• m/z 234 F1 [M - C2H4]+• m/z 206 M->F1 - C2H4 (ethylene) F2 [M - C2H5•]+ m/z 205 M->F2 - C2H5• (ethyl radical) F3 [C6H5NCS]+• m/z 135 M->F3 Ring Cleavage F4 [C6H5NH2]+• m/z 93 M->F4 Rearrangement F6 [M - CO]+• m/z 206 M->F6 - CO F7 [M - CS]+• m/z 190 M->F7 - CS F5 [C6H5]+ m/z 77 F3->F5 - SCN

Caption: Proposed major fragmentation pathways for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.

Key Proposed Fragmentations:

  • Loss of the Ethyl Group: A primary fragmentation is expected to be the loss of the ethyl group at the C5 position. This can occur either as a radical loss of C₂H₅• (29 Da) to yield an ion at m/z 205, or through a rearrangement and elimination of ethylene (C₂H₄, 28 Da) to produce an ion at m/z 206.

  • Ring Cleavage: Cleavage of the imidazolidinone ring is a probable pathway. A significant fragment is anticipated at m/z 135, corresponding to the phenyl isothiocyanate cation ([C₆H₅NCS]⁺•). This is a common fragmentation pattern for N-phenyl substituted thiohydantoins.

  • Phenyl Group Fragmentation: The phenyl isothiocyanate fragment (m/z 135) can further fragment by losing the SCN group to yield the phenyl cation ([C₆H₅]⁺) at m/z 77.

  • Rearrangement and Formation of Aniline: A rearrangement reaction could lead to the formation of the aniline radical cation ([C₆H₅NH₂]⁺•) at m/z 93.

  • Neutral Losses from the Ring: The molecular ion may also undergo the loss of small neutral molecules such as carbon monoxide (CO, 28 Da) to give a fragment at m/z 206, or carbon monosulfide (CS, 44 Da) to yield a fragment at m/z 190.

Summary of Expected Fragment Ions

m/z (nominal) Proposed Elemental Formula Proposed Structure/Origin
234C₁₁H₁₂N₂OSMolecular Ion [M]⁺•
206C₉H₈N₂OS[M - C₂H₄]⁺• or [M - CO]⁺•
205C₉H₇N₂OS[M - C₂H₅•]⁺
190C₁₀H₁₂N₂O[M - CS]⁺•
135C₇H₅NS[C₆H₅NCS]⁺• (Phenyl isothiocyanate)
93C₆H₇N[C₆H₅NH₂]⁺• (Aniline)
77C₆H₅[C₆H₅]⁺ (Phenyl cation)

Experimental Protocol

This protocol provides a general procedure for the analysis of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone using a high-resolution mass spectrometer coupled with a liquid chromatography system.

1. Sample Preparation

  • Prepare a stock solution of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography (for LC-MS)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of basic nitrogen atoms.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Desolvation Temperature: 350 - 450 °C.

  • Mass Range: m/z 50 - 500.

  • Data Acquisition:

    • Full Scan (MS¹): Acquire data to determine the accurate mass of the protonated molecule ([M+H]⁺).

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 235.0854) as the precursor for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

4. Data Analysis

  • Process the acquired data using the instrument manufacturer's software.

  • Determine the elemental composition of the precursor and fragment ions from the accurate mass measurements.

  • Compare the observed fragmentation pattern with the proposed pathways outlined in this application note.

Conclusion

This application note provides a scientifically grounded, predictive framework for understanding the mass spectrometric fragmentation of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone. By leveraging knowledge from structurally related compounds, a detailed fragmentation pathway has been proposed, which can guide researchers in the structural elucidation and characterization of this and similar molecules. The provided experimental protocol offers a starting point for developing robust analytical methods for the analysis of thiohydantoin derivatives.

References

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Retrieved from [Link]

  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Retrieved from [Link]

  • PubMed. (1971). Use of chemical ionization mass spectrometry in analysis of amino acid phenylthiohydantoin derivatives formed during Edman degradation of proteins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Retrieved from [Link]

  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidine). Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation. Retrieved from [Link]

  • National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Retrieved from [Link]

  • University of Southampton. (n.d.). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Retrieved from [Link]

  • Sci-Hub. (n.d.). High sensitivity analysis of phenylthiohydantoin amino acid derivatives by electrospray mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of the double and tripple TBDMS-derivatives. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Screening 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone Derivatives for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of 2-Thioxo-4-imidazolidinone Scaffolds in Oncology The global search for novel anticancer agents with improved effi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 2-Thioxo-4-imidazolidinone Scaffolds in Oncology

The global search for novel anticancer agents with improved efficacy and reduced side effects is a paramount challenge in medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a rich source of pharmacologically active molecules. Among these, the 2-thioxo-4-imidazolidinone core, also known as 2-thiohydantoin, has garnered significant attention as a "privileged scaffold" due to its diverse biological activities, including notable anticancer properties.[1][2] Derivatives of this scaffold have been shown to exert cytotoxic effects against a range of cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[1][3]

The 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone framework represents a promising area for the development of new anticancer therapeutics. The rationale for screening these specific derivatives lies in the structure-activity relationships observed in related compounds. The phenyl group at the N3 position and the ethyl group at the C5 position can be systematically modified to explore their impact on cytotoxicity and selectivity against cancer cells. This document provides a comprehensive guide for researchers to conduct in vitro screening of these novel derivatives, from initial cytotoxicity assessment to preliminary mechanistic studies.

Experimental Workflow for Anticancer Screening

A systematic approach is crucial for the efficient and effective screening of novel compounds. The following workflow outlines the key stages in evaluating the anticancer potential of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation & Next Steps start Synthesis & Purification of Derivatives cell_culture Cancer Cell Line Culture (e.g., MCF-7, HepG2, HCT116) start->cell_culture Prepare Test Compounds mtt_assay Cytotoxicity Assessment (MTT Assay) cell_culture->mtt_assay Seed & Treat Cells ic50 IC50 Determination mtt_assay->ic50 Analyze Viability Data apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis_assay Select Lead Compounds cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle_assay sar_analysis Structure-Activity Relationship (SAR) Analysis apoptosis_assay->sar_analysis cell_cycle_assay->sar_analysis pathway_analysis Hypothesize Mechanism of Action sar_analysis->pathway_analysis Identify Key Moieties

Figure 1: A comprehensive workflow for the in vitro screening of novel anticancer compounds.

Part 1: Primary Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of the synthesized 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone derivatives on various cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include wells with untreated cells (vehicle control) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation: Cytotoxicity of Related 2-Thioxoimidazolidin-4-one Derivatives

As there is no publicly available data on the specific 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone derivatives, the following table presents IC50 values for structurally related compounds to illustrate the potential potency of this chemical class.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A HepG2 (Liver)2.33 µg/mL[2]
Derivative B HCT-116 (Colon)0.76 µg/mL[2]
Compound 4 HepG2 (Liver)0.017[1]
Compound 2 HepG2 (Liver)0.18[1]
Compound 7 HepG2 (Liver)18.43 µg/mL[2]
Compound 9 HCT-116 (Colon)74.21 µg/mL[2]

Part 2: Preliminary Mechanistic Studies

Once lead compounds with significant cytotoxic activity are identified, the next step is to investigate their potential mechanism of action. This typically involves assessing their ability to induce apoptosis and cause cell cycle arrest.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cancer cells treated with the lead compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the lead compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS to remove any residual medium. Centrifuge and discard the supernatant after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, it is possible to determine the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often exert their effects by causing cell cycle arrest at specific checkpoints.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cancer cells treated with the lead compound at its IC50 concentration

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the lead compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.

    • Generate a histogram of DNA content and use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Mechanism of Action and Signaling Pathways

Derivatives of 2-thioxoimidazolidin-4-one have been reported to induce apoptosis through the modulation of key signaling pathways involved in cell survival and death. One such critical pathway is the PI3K/AKT pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival while inhibiting apoptosis.

G compound 5-ethyl-3-phenyl-2-thioxo- 4-imidazolidinone Derivative pi3k PI3K compound->pi3k Inhibition akt AKT pi3k->akt Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Activation caspase9 Caspase-9 bcl2->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Figure 2: A potential signaling pathway modulated by 2-thioxoimidazolidin-4-one derivatives.

Some 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the PI3K/AKT pathway.[1] This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2. Reduced Bcl-2 levels relieve the inhibition of pro-apoptotic proteins, leading to the activation of caspase-9 and the subsequent activation of the executioner caspase-3, ultimately resulting in apoptosis.[1]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro screening of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone derivatives for anticancer activity. By systematically evaluating their cytotoxicity and investigating their effects on apoptosis and the cell cycle, researchers can identify promising lead compounds for further development. Future studies should focus on expanding the panel of cancer cell lines, elucidating the precise molecular targets, and conducting in vivo efficacy studies to validate the therapeutic potential of these novel derivatives.

References

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC. [Link]

  • Szychowski, K. A., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC. [Link]

  • Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Nafie, M. S., et al. (2022). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. MDPI. [Link]

  • AbdulJabar, L. A., & AlShawi, A. (2022). Anti-Liver and Anti-Breast Cancer Activities of Novel 2-Thioxo-4-Imidazolidinone Derivatives. ResearchGate. [Link]

  • Elhady, H. A., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry. [Link]

Sources

Method

Application Notes & Protocols: Crystallization of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone

Abstract This comprehensive guide provides detailed application notes and protocols for the crystallization of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, a heterocyclic compound of interest in medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of purification and obtaining a specific crystalline form in ensuring the efficacy, stability, and bioavailability of active pharmaceutical ingredients (APIs), this document outlines various crystallization techniques.[1] The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. While specific literature on the crystallization of this exact molecule is sparse, the principles and techniques described herein are derived from extensive experience with structurally related thiohydantoins and thiazolidinones, providing a robust starting point for process development and optimization.

Introduction to Crystallization in Drug Development

Crystallization is a pivotal purification technique in the pharmaceutical industry. It serves to isolate and purify compounds, and critically, to control the solid-state properties of an API.[1] These properties, including particle size distribution and crystalline form (polymorphism), can significantly impact a drug's solubility, dissolution rate, stability, and manufacturability.[1][2] For a molecule like 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, which belongs to the thiohydantoin class of compounds known for their diverse biological activities, achieving a consistent and pure crystalline form is paramount for reproducible pharmacological studies.[3]

The fundamental principle of crystallization from a solution relies on creating a supersaturated state, which is the driving force for both the nucleation of new crystals and the growth of existing ones.[4] This guide will explore several methods to achieve supersaturation and, consequently, high-quality crystals of the target compound.

Understanding the Molecule: 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone

To develop an effective crystallization strategy, understanding the physicochemical properties of the target molecule is essential.

  • Structure: The molecule possesses a polar thiohydantoin core with both hydrogen bond donor (N-H) and acceptor (C=O, C=S) sites. The presence of a phenyl group and an ethyl group introduces non-polar character.

  • Solubility Profile: This dual polarity suggests that the compound will likely be soluble in moderately polar organic solvents. The "like dissolves like" principle is a useful starting point; solvents with functional groups similar to the target molecule may be good candidates.[5] For instance, alcohols, ketones, and esters are often effective for such structures.

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical factor in a successful crystallization.[6] An ideal solvent system will exhibit the following characteristics:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at low temperatures.

  • Inertness (no chemical reaction with the compound).

  • Sufficient volatility to be easily removed from the crystals.

  • A boiling point low enough for easy evaporation but high enough to maintain a significant temperature difference for cooling crystallization.[7]

  • Non-toxic and environmentally benign, where possible.

Based on literature for related compounds, the following solvents are recommended for initial screening.

Solvent SystemRationale & Related Compound ExamplesPotential Issues
Single Solvents
Ethanol / IsopropanolAlcohols are good general-purpose solvents for moderately polar compounds. Isopropanol has been used for recrystallizing 4-thiazolidinone derivatives.[8] Recrystallization from ethanol is also common for similar heterocyclic structures.[9]High solubility even at low temperatures may lead to poor recovery.
Ethyl AcetateAn ester that can be a good solvent for compounds with both polar and non-polar features. Often used in solvent systems for heterocyclic compounds.[10]May need to be part of a binary system to reduce solubility sufficiently for good crystal growth.
Acetic AcidHas been successfully used for the purification of 5-ylidene-2-thioxo-4-thiazolidinones.[8]High boiling point can make it difficult to remove completely from the final product. Residual acid can be detrimental.
AcetoneA polar aprotic solvent that is a good starting point for many organic compounds.High volatility can lead to rapid evaporation and formation of small, impure crystals.
Binary Solvent Systems
Diethyl Ether / EthanolA classic combination where ethanol acts as the primary solvent and diethyl ether as the anti-solvent. This mixture has been used for recrystallizing 3-phenyl-2-thioxo-1,3-thiazolidin-4-one (a rhodanine derivative).[11][12]Diethyl ether is highly flammable and volatile, requiring careful handling.
n-Hexane / Ethyl AcetateA common system where the compound is dissolved in a minimal amount of a good solvent (ethyl acetate) and a poor solvent (n-hexane) is added to induce precipitation.[5]Prone to "oiling out" if the anti-solvent is added too quickly or if the concentration is too high.
Acetic Acid / WaterWater acts as an anti-solvent for organic compounds dissolved in acetic acid. This has been used for related thiazolidinone derivatives.[8]Similar to pure acetic acid, complete removal can be challenging.

Crystallization Methodologies & Protocols

The following protocols are designed as starting points. Optimization of parameters such as solvent ratios, cooling rates, and concentrations will likely be necessary.

Slow Cooling Crystallization

This is the most common and often the most effective method. It relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered, leading to a supersaturated state and subsequent crystallization.[13][14]

Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone. Add a small amount of the chosen solvent (e.g., ethanol or isopropanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could interfere with crystallization.

  • Slow Cooling: Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature. To promote the formation of larger, more perfect crystals, the cooling process should be as slow as possible. Placing the flask in an insulated container (e.g., a Dewar flask or a beaker of warm water) can be beneficial.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least an hour to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove all traces of the solvent.

Anti-Solvent Addition (or Solvent Diffusion)

This technique is particularly useful when the compound is highly soluble in a solvent even at low temperatures. It involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, thus inducing crystallization.[4]

Protocol:

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethyl acetate or ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., n-hexane or water) dropwise with continuous stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). The point of initial, persistent turbidity is the point of saturation.

  • Crystal Growth: If necessary, gently warm the solution until the turbidity just disappears, then allow it to cool slowly. This slight warming can help in the formation of fewer, larger crystals. Alternatively, cap the flask and allow it to stand undisturbed for several hours or days.

  • Isolation: Collect and dry the crystals as described in the slow cooling method.

Slow Evaporation

This method is straightforward and can be effective for producing high-quality crystals for analysis, such as X-ray crystallography, though it may not be ideal for large-scale purification.[7][10]

Protocol:

  • Prepare a Dilute Solution: Dissolve the compound in a suitable solvent (e.g., a mixture of n-hexane and ethyl acetate) to create a solution that is not fully saturated.

  • Slow Evaporation: Place the solution in a vial or beaker and cover it with a piece of parafilm. Pierce a few small holes in the parafilm with a needle.

  • Incubation: Leave the vial in a vibration-free location at a constant temperature. Over time, the solvent will slowly evaporate, increasing the concentration of the compound and leading to the formation of crystals.

Visualizing the Crystallization Workflow

The general workflow for developing a crystallization protocol can be visualized as follows:

CrystallizationWorkflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Analysis Crude Crude Compound SolventScreen Solvent Screening Crude->SolventScreen Test Solubility Dissolution Dissolution in Minimum Hot Solvent SolventScreen->Dissolution Select Solvent(s) Cooling Slow Cooling Dissolution->Cooling AntiSolvent Anti-Solvent Addition Dissolution->AntiSolvent Evaporation Slow Evaporation Dissolution->Evaporation Filtration Vacuum Filtration & Washing Cooling->Filtration AntiSolvent->Filtration Evaporation->Filtration Drying Drying Filtration->Drying Analysis Purity & Form Analysis (HPLC, DSC, XRPD) Drying->Analysis

Caption: General workflow for crystallization method development.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.- Cooling too fast.- Evaporate some of the solvent to increase concentration and re-cool.- Add a seed crystal (a tiny crystal from a previous batch).- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Try a different solvent or an anti-solvent.
Oiling Out - Solution is too concentrated.- Cooling is too rapid.- Large difference in polarity between solvent and anti-solvent.- Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.- Try a different solvent system.- Ensure the anti-solvent is added very slowly with vigorous stirring.
Poor Recovery - Compound is too soluble in the cold solvent.- Not enough time allowed for crystallization at low temperature.- Use a different solvent in which the compound is less soluble.- Ensure the solution is cooled for an adequate amount of time (several hours to overnight).- Reduce the amount of solvent used for dissolution.
Impure Crystals - Impurities have similar solubility profiles.- Crystals formed too quickly, trapping impurities.- Slow down the cooling rate.- Perform a second recrystallization.- Consider an alternative purification method (e.g., column chromatography) before crystallization.[7]

Conclusion

References

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. National Center for Biotechnology Information. Available at: [Link]

  • 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]

  • How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. PubMed. Available at: [Link]

  • A Simple Synthesis of 2-Thiohydantoins. National Center for Biotechnology Information. Available at: [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZ
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. National Center for Biotechnology Information. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

  • Synthesis of Thiohydantoin. III. Kyoto University Research Information Repository. Available at: [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Omics Online. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Crystal Structure of Ethyl 2,4-Dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate: The Product from the Reaction of Ethyl 3-Aminocrotonate, Phenylisothiocyanate and Acetic Anhydride. ResearchGate. Available at: [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Publications. Available at: [Link]

  • 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. National Center for Biotechnology Information. Available at: [Link]

  • 3.3: Choice of Solvent. Chemistry LibreTexts. Available at: [Link]

  • DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. International Journal of Pure and Applied Mathematics. Available at: [Link]

  • Crystallisation in pharmaceutical processes. BIA. Available at: [Link]

  • Chiral Symmetry Breaking of Thiohydantoins by Attrition-Enhanced Deracemization. ACS Publications. Available at: [Link]

  • Successfully preventing crystallization of parenteral formulations using solubility measurements. Technobis. Available at: [Link]

  • RECRYSTALLIS
  • Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. National Center for Biotechnology Information. Available at: [Link]

  • Chemical/Laboratory Techniques: Recrystallization. YouTube. Available at: [Link]

  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone

Welcome to the technical support center for the synthesis of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone (also known as a phenylthiohydantoin, or PTH, derivative of α-aminobutyric acid). This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone (also known as a phenylthiohydantoin, or PTH, derivative of α-aminobutyric acid). This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can approach this synthesis with confidence.

Overview of the Synthesis

The most common and direct route to synthesizing 5-substituted-3-phenyl-2-thiohydantoins is through the condensation of an α-amino acid with phenyl isothiocyanate. The reaction proceeds in two main stages:

  • Formation of a Phenylthiocarbamoyl (PTC) Amino Acid Intermediate: The amino group of the α-amino acid (in this case, α-aminobutyric acid) performs a nucleophilic attack on the electrophilic carbon of the phenyl isothiocyanate. This typically occurs under mildly basic conditions.

  • Cyclization and Dehydration: The PTC-amino acid intermediate is then treated with a strong acid, which catalyzes an intramolecular cyclization and subsequent dehydration to form the stable 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone ring.

This process, often referred to as the Edman degradation reaction when used for protein sequencing, can be adapted for bulk synthesis. However, achieving high yields requires careful control over reaction parameters.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Q1: My overall yield is very low. What are the most likely causes?

Low yield is the most common complaint and can stem from several factors throughout the workflow. A systematic approach is crucial for diagnosis.

Initial Diagnosis Workflow

G Start Low Yield Observed TLC Analyze Reaction Mixture by TLC Start->TLC Workup_Loss Product Lost During Workup/Purification? Start->Workup_Loss Consider Incomplete Starting Materials Present? TLC->Incomplete Check Side_Products Multiple Spots/Streaking? TLC->Side_Products Observe Sol_Incomplete Potential Causes: - Insufficient Reaction Time/Temp - Poor Reagent Quality - Incorrect Stoichiometry/pH Incomplete->Sol_Incomplete YES Sol_Side_Products Potential Causes: - Incorrect pH (Hydrolysis) - Overheating (Decomposition) - Reactive Impurities Side_Products->Sol_Side_Products YES Sol_Workup Potential Causes: - Product partially soluble in aqueous phase - Emulsion formation - Inefficient crystallization/column chromatography Workup_Loss->Sol_Workup YES

Caption: Initial diagnostic workflow for troubleshooting low yield.

Detailed Explanations:

  • Incomplete PTC-Amino Acid Formation (Step 1): The initial coupling requires a free amino group. Ensure the pH of the reaction mixture is slightly basic (pH 8-9). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the isothiocyanate can hydrolyze. The use of a buffer is highly recommended.

  • Inefficient Cyclization (Step 2): This step is acid-catalyzed. Anhydrous acidic conditions are paramount. The presence of water can lead to hydrolysis of the intermediate or the final product.[1] Using a strong, anhydrous acid like trifluoroacetic acid (TFA) or methanolic HCl is standard.

  • Reagent Quality: Phenyl isothiocyanate is susceptible to degradation by moisture. Use a freshly opened bottle or a recently purified reagent. The α-aminobutyric acid should be of high purity.

  • Thermal Decomposition: Thiohydantoins can be sensitive to high temperatures.[2] Prolonged heating or "hot spots" from uneven heating can cause decomposition, leading to lower yields and purification difficulties.[2] Using a temperature-controlled oil bath is superior to a heating mantle for this reason.[2]

Q2: I am seeing multiple products on my TLC plate. What are these side products and how can I avoid them?

The formation of multiple products typically points to issues with reaction control, particularly pH and temperature.

Common Side Products & Their Causes

Observation Potential Side Product Plausible Cause & Mechanism Preventative Measure
Spot at baseline (polar) Hydrolyzed Phenyl Isothiocyanate (Aniline) or Phenylthiourea pH is too high during the coupling step, causing hydrolysis of the reagent. Maintain pH between 8-9 using a buffer (e.g., pyridine/water or a phosphate buffer).
Spot near product Rf Uncyclized PTC-Amino Acid Incomplete cyclization due to insufficient acid strength, presence of water, or insufficient heating in the second step. Use a strong, anhydrous acid (e.g., TFA). Ensure all glassware is dry and use anhydrous solvents.

| Streaking/multiple faint spots | Decomposition Products | Overheating during the cyclization step or prolonged reaction times. | Carefully control the temperature of the cyclization step (typically 40-50°C) and monitor by TLC to avoid over-running the reaction. |

The formation of unwanted byproducts like glycolurils, which can occur in related hydantoin syntheses, is less common here but highlights the importance of precise reaction conditions to favor the desired intramolecular rearrangement and cyclization.[3]

Q3: The purification of the final product is difficult. What is the best method?

Purification aims to remove unreacted starting materials, the uncyclized intermediate, and any side products.

  • Initial Workup: After the acidic cyclization, the reaction is typically quenched with water. The crude product may precipitate directly. If not, it will need to be extracted.

  • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. Be aware that the product has moderate polarity, so multiple extractions may be necessary to ensure complete recovery from the aqueous phase. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any remaining acidic reagents or the uncyclized PTC-amino acid intermediate.

  • Crystallization: This is the preferred method for achieving high purity if the crude product is relatively clean. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often gives the best results.

  • Column Chromatography: If crystallization fails or the product is still impure, silica gel column chromatography is the most effective method.[4] A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity will effectively separate the desired product from more polar and less polar impurities.

Q4: What are the optimal reaction conditions (solvent, temperature, time)?

Optimal conditions are often a balance between reaction rate and stability. While specific conditions can vary, the following provides an authoritative starting point.

Table of Recommended Reaction Parameters

Parameter Step 1: Coupling Step 2: Cyclization Rationale & Expert Insight
Solvent Pyridine/Water (1:1), or Acetone/Water Anhydrous Trifluoroacetic Acid (TFA), Glacial Acetic Acid, or Methanolic HCl A polar, slightly basic medium is needed for coupling. For cyclization, a strong, anhydrous acidic medium is essential to drive the reaction to completion and prevent hydrolysis.[5]
Temperature Room Temperature to 40°C 40°C to 60°C The coupling is often exothermic and requires minimal heating. The cyclization requires gentle heating to overcome the activation energy, but excessive heat can cause decomposition.[2]
Time 30 - 60 minutes 30 minutes - 4 hours Monitor both steps by TLC. The coupling is usually rapid. Cyclization time depends on the acid used and the temperature.
Stoichiometry ~1.1 equivalents of Phenyl Isothiocyanate N/A A slight excess of the isothiocyanate ensures the complete consumption of the more valuable amino acid.

| Catalyst | Mild Base (Pyridine or buffer) | Strong Acid (TFA, HCl) | The base deprotonates the amino acid, increasing its nucleophilicity. The acid protonates the intermediate, facilitating the ring closure.[3] |

Experimental Protocol: Optimized Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis.

Reaction Scheme

G AA α-Aminobutyric Acid PTC_AA PTC-Amino Acid Intermediate AA->PTC_AA Step 1: Coupling (Pyridine/H2O, 40°C) PITC Phenyl Isothiocyanate PITC->PTC_AA Step 1: Coupling (Pyridine/H2O, 40°C) Product 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone PTC_AA->Product Step 2: Cyclization (Anhydrous Acid, 50°C)

Caption: Two-step synthesis of the target thiohydantoin.

Step 1: Formation of N-phenylthiocarbamoyl-α-aminobutyric acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve α-aminobutyric acid (1.0 eq) in a 1:1 mixture of pyridine and water.

  • Add phenyl isothiocyanate (1.1 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture in an oil bath at 40°C for 1 hour. Monitor the reaction's completion by TLC (disappearance of the amino acid spot).

  • Once complete, cool the mixture and acidify to pH 2-3 with 6M HCl. This will precipitate the PTC-amino acid intermediate.

  • Filter the white precipitate, wash with cold water, and dry under vacuum. This intermediate can be used directly in the next step.

Step 2: Cyclization to 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone

  • Place the dried PTC-amino acid intermediate in a clean, dry round-bottom flask.

  • Add anhydrous trifluoroacetic acid (TFA) or glacial acetic acid.[5]

  • Heat the mixture in an oil bath at 50-60°C for 1-2 hours. Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove any residual acid, and dry.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) or purify by silica gel chromatography to obtain the pure product.

Characterization

Confirm the identity and purity of your final product using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons of the phenyl group, and a proton at the C5 position.

  • LC-MS: To confirm the molecular weight of the product.

  • Melting Point: Compare the observed melting point with literature values. A sharp melting point is indicative of high purity.

By methodically addressing each stage of the synthesis and understanding the chemical principles at play, you can effectively troubleshoot issues and significantly improve the yield and purity of your 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone product.

References

  • Lesyk, R., & Zimenkovsky, B. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central. [Link]

  • Finiuk, N., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • Zaharia, V., et al. (2016). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC - NIH. [Link]

  • Shawky, A. M., et al. (2020). Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. PubMed. [Link]

  • Finiuk, N. S., et al. (2019). Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents. Bulgarian Chemical Communications. [Link]

  • Chhajed, S. S., et al. (2016). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC - NIH. [Link]

  • Li, J., et al. (2007). Ethyl 5-methyl-4-oxo-3-phenyl-2-propylamino-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. NIH. [Link]

  • Errayes, A., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Sim, M. M., & Ganesan, A. (1997). A Simple Synthesis of 2-Thiohydantoins. PMC - PubMed Central - NIH. [Link]

  • Stack Exchange. (2022). Is deprotonation limiting the product formation in this thiohydantoin synthesis? Chemistry Stack Exchange. [Link]

  • Fun, H. K., et al. (2008). 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. PMC - NIH. [Link]

  • Al-Hadedi, A. A. M., et al. (2022). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Springer. [Link]

  • Basavaraja, N. A., et al. (2012). Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. PMC - PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Bucherer-Bergs Reaction for Thiohydantoin Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Bucherer-Bergs reaction, with a specific focus on troubleshooting low yields in the synthesis of thiohydantoins. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Bucherer-Bergs reaction, with a specific focus on troubleshooting low yields in the synthesis of thiohydantoins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile multicomponent reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can logically diagnose and resolve issues encountered in your work.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses the most common issues leading to unsatisfactory yields in the synthesis of thiohydantoins via modified Bucherer-Bergs conditions.

Q1: My reaction yield is extremely low, or I'm recovering only my starting material. What are the primary factors to investigate?

Low conversion is a frequent problem that can often be traced back to suboptimal reaction kinetics or equilibrium issues.

Causality: The Bucherer-Bergs reaction is a series of equilibrium and irreversible steps. If the energy barrier for a key step is not overcome or if volatile reactants escape, the reaction will stall.

Troubleshooting Steps:

  • Increase Reaction Temperature and Pressure: Many substrates, particularly sterically hindered ketones, require more forcing conditions.[1] Standard protocols often call for 60-70°C, but for challenging substrates, increasing the temperature to 110°C or even 150°C can be effective.[1][2]

    • Actionable Protocol: Conduct the reaction in a sealed, pressure-rated vessel (a steel bomb or a sealed pressure tube). This is critical as it prevents the loss of volatile ammonia and carbon dioxide (from ammonium carbonate decomposition), which are essential for the reaction to proceed.[1][3] The synthesis of Phenytoin from benzophenone saw a yield increase from 7% to 75% simply by moving to a closed vessel and raising the temperature.[1]

  • Extend Reaction Time: Some reactions are simply slow. Monitor the reaction progress via TLC or LC-MS.

    • Field Insight: For the synthesis of Phenytoin, extending the reaction time from 10 hours to 90 hours increased the yield nearly tenfold (from 7% to 67%) even before optimizing temperature and pressure.[1]

  • Employ Alternative Solvents: While aqueous ethanol is common, it may not be optimal for all substrates, especially those with poor solubility.[3][4]

    • Recommended Solvents for Difficult Substrates:

      • Propylene glycol[1][2]

      • Melted acetamide or formamide[5]

      • Polyethylene glycol (PEG)[2]

  • Consider Ultrasonication: Ultrasonic irradiation can accelerate the reaction, often leading to higher yields in shorter times at lower temperatures.[4][5]

Q2: I'm observing multiple spots on my TLC plate and my final product is impure. What are the likely side reactions?

The formation of side products is typically due to the reactivity of functional groups on your substrate under the basic reaction conditions or instability of the product itself.

Causality: The reaction is conducted under strongly basic conditions, which can be intolerant of certain functional groups. Furthermore, the thiohydantoin ring itself can be susceptible to hydrolysis.

Troubleshooting Steps:

  • Assess Substrate Stability: The Bucherer-Bergs reaction is intolerant of alkali-labile functional groups.[1]

    • Examples of Problematic Groups: Esters, amides, and nitriles may hydrolyze. Acylated hydroxyl groups can be deprotected.[1]

    • Solution: If your substrate contains such groups, consider using a protecting group strategy or an alternative synthetic route that avoids strongly basic conditions.

  • Prevent Product Hydrolysis: The desired thiohydantoin product can hydrolyze under prolonged heating in the basic reaction medium to form the corresponding α-ureido acid and ultimately the α-amino acid.[6][7][8]

    • Solution: Optimize the reaction time carefully. As soon as the starting material is consumed (monitored by TLC/LC-MS), proceed with the workup. Do not leave the reaction heating unnecessarily.

  • Control the pH: The reaction pH should be maintained in the range of 8-9.[9]

    • Mechanism of Control: Ammonium carbonate acts as a buffer.[9] If the pH becomes too alkaline, cyanide salts can degrade. If the pH is too acidic, the initial, crucial formation of the cyanohydrin is hindered.[9]

Logical Troubleshooting Workflow

This workflow provides a step-by-step process for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low Thiohydantoin Yield check_conversion Is Starting Material Consumed? (Check TLC/LC-MS) start->check_conversion low_conversion No: Incomplete Reaction check_conversion->low_conversion No sm_consumed Yes: SM Consumed, Still Low Yield check_conversion->sm_consumed Yes increase_time Increase Reaction Time (e.g., 24-90h) low_conversion->increase_time increase_temp Increase Temperature & Use Sealed Vessel (e.g., 110-150°C) increase_time->increase_temp change_solvent Use Alternative Solvent (Propylene Glycol, Acetamide) increase_temp->change_solvent ultrasonicate Apply Ultrasonication change_solvent->ultrasonicate check_side_products Are Side Products Observed? sm_consumed->check_side_products side_products_yes Yes: Side Reactions Occurring check_side_products->side_products_yes Yes side_products_no No: Likely Isolation Issue check_side_products->side_products_no No check_substrate Assess Substrate for Alkali-Labile Groups side_products_yes->check_substrate check_hydrolysis Reduce Reaction Time to Prevent Product Hydrolysis side_products_yes->check_hydrolysis check_workup Optimize Workup Protocol (Acidification, Extraction) side_products_no->check_workup check_purification Optimize Purification (Recrystallization Solvent) side_products_no->check_purification

Caption: A decision tree for troubleshooting low thiohydantoin yield.

Frequently Asked Questions (FAQs)
Q3: What is the specific modification to the Bucherer-Bergs reaction to produce thiohydantoins instead of hydantoins?

The classic Bucherer-Bergs reaction uses ammonium carbonate and potassium cyanide to yield hydantoins (containing two C=O groups).[4] To synthesize thiohydantoins, the source of one or both carbonyls must be replaced with a sulfur analog.

  • For 4-Thiohydantoins: React the ketone or aldehyde with ammonium monothiocarbamate and sodium cyanide.[4]

  • For 2,4-Dithiohydantoins: Treat the carbonyl compound with carbon disulfide and ammonium cyanide in a solvent like methanol.[4]

  • For 2-Thiohydantoins: A common method involves the condensation of α-amino acids with thiourea or a thiocyanate salt, which is a related but distinct synthesis.[10][11]

Q4: What is the generally accepted reaction mechanism?

The mechanism involves the formation of key intermediates before the final cyclization and rearrangement.

BuchererBergsMechanism carbonyl Ketone/Aldehyde + NH3 imine Imine Intermediate carbonyl->imine Condensation aminonitrile α-Aminonitrile imine->aminonitrile + CN- carbamate Cyano-Carbamic Acid (from CO2 addition) aminonitrile->carbamate + CO2 oxazolidinone 5-Imino-oxazolidin-2-one carbamate->oxazolidinone Intramolecular Cyclization isocyanate Isocyanate Intermediate oxazolidinone->isocyanate Ring Opening hydantoin Hydantoin Product isocyanate->hydantoin Rearrangement

Caption: The reaction mechanism for the classic Bucherer-Bergs synthesis.

Explanation of the Mechanism:

  • Imine Formation: The carbonyl compound condenses with ammonia (from ammonium carbonate) to form an imine.[2][4]

  • Aminonitrile Formation: A cyanide ion attacks the imine to form an α-aminonitrile, a key intermediate.[2][9]

  • Carbamate Formation: The amino group of the aminonitrile performs a nucleophilic addition to carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.[4][9]

  • Cyclization: An intramolecular ring-closing reaction forms a 5-imino-oxazolidin-2-one intermediate.[9][12]

  • Rearrangement: This intermediate rearranges, often via an isocyanate, to yield the final, more stable hydantoin (or thiohydantoin) ring structure.[4][9][12]

Q5: What are the optimal starting concentrations and reagent ratios?

While optimization is substrate-dependent, a good starting point is crucial.

ParameterRecommended ValueRationale
Molar Ratio 1 : 2 : 2-4Ensures sufficient cyanide and sources of ammonia/carbonate to drive the equilibria forward.[9][12]
(Ketone:KCN:(NH₄)₂CO₃)
Solvent Aqueous Ethanol (50%)Balances solubility for both organic substrates and inorganic salts.[4]
Temperature 60–110°C (up to 150°C)Higher temperatures increase reaction rate, but require a sealed system.[1][2][5]
pH ~8–9Optimal for cyanohydrin formation without causing significant cyanide degradation.[9]
Q6: What is a standard experimental protocol for a Bucherer-Bergs reaction?

This protocol is a general guideline and should be optimized for your specific substrate. Safety Note: This reaction involves highly toxic cyanide salts. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). All waste must be quenched and disposed of according to institutional safety protocols.

Protocol: Synthesis of 5,5-Diphenyl-4-thiohydantoin (Illustrative)

  • Reaction Setup: In a 100 mL stainless steel pressure vessel (bomb), add benzophenone (e.g., 10 mmol).[2]

  • Reagent Addition: Add sodium cyanide (20 mmol), and ammonium monothiocarbamate (40 mmol).

  • Solvent Addition: Add 50 mL of 50% aqueous ethanol.[4]

  • Reaction: Seal the vessel tightly. Heat the mixture to 110°C with vigorous stirring for 12 hours.[1]

  • Cooling and Workup: Cool the vessel to room temperature before opening.

  • Precipitation: Transfer the reaction mixture to a beaker and cool in an ice bath. Slowly acidify the mixture with concentrated HCl to a pH of ~2-3.[9] This will precipitate the crude thiohydantoin.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 5,5-diphenyl-4-thiohydantoin.[9]

References
  • Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134. [Link]

  • Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. MDPI Encyclopedia. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(13), 1835-1839. [Link]

  • Al-Majid, A. M. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 25(23), 5753. [Link]

  • Pharmapproach. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Errayes, A., et al. (2024). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry. [Link]

  • Zhang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14031-14038. [Link]

  • Wang, Y., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(9), 741-747. [Link]

  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. [Scientific Diagram]. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14031-14038. [Link]

Sources

Troubleshooting

Technical Support Center: Solvent-Free Synthesis of Thiohydantoins

Welcome to the technical support center for the solvent-free synthesis of thiohydantoins. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the effici...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the solvent-free synthesis of thiohydantoins. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency, safety, and scalability of their synthetic protocols. By moving away from traditional solvent-based methods, we can reduce environmental impact and often simplify product isolation. However, solvent-free conditions introduce unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Low or No Product Yield

Question: My solvent-free reaction between an α-amino acid and thiourea is resulting in a very low yield or no desired thiohydantoin product. What are the likely causes and how can I fix this?

Answer: Low yields in this direct condensation reaction are a common issue and can often be traced back to several key factors:

  • Inadequate Heating and Mixing: Solvent-free reactions are highly dependent on achieving a homogenous molten state for the reactants to interact effectively. Uneven heating can create "hot spots," leading to decomposition of starting materials or the product itself.[1][2]

    • Causality: The reaction proceeds through the formation of a thioureido acid intermediate, which then cyclizes.[2][3] This process requires sufficient thermal energy to overcome the activation barrier. Inconsistent heating can stall the reaction at the intermediate stage or lead to unwanted side reactions.

    • Solution:

      • Use a controlled heating source: An oil bath is preferable to a heating mantle for maintaining a uniform temperature.[1][2]

      • Ensure efficient stirring: Vigorous mechanical or magnetic stirring is crucial to ensure the reactants are well-mixed in their molten state.

      • Optimize Temperature: The optimal temperature range is typically between 170°C and 220°C.[1] Start with a temperature around 180-190°C and monitor the reaction by TLC. If the reaction is sluggish, a modest increase in temperature may be necessary.

  • Decomposition of Starting Materials: Certain amino acids are prone to decomposition at the high temperatures required for this reaction.[1]

    • Causality: Amino acids with functionalized side chains, such as glutamic acid, glutamine, aspartic acid, asparagine, lysine, and arginine, are particularly susceptible to degradation or side reactions under these conditions.[1][2]

    • Solution:

      • Protect functional groups: While this adds steps, protecting reactive side chains can prevent decomposition.

      • Consider alternative methods: For sensitive amino acids, a microwave-assisted synthesis on a solid support or in a deep eutectic solvent might be a milder and more effective approach.[3]

  • Incorrect Reactant Stoichiometry: An inappropriate ratio of α-amino acid to thiourea can impact the reaction equilibrium.

    • Causality: The reaction is a condensation, and while a 1:1 ratio is stoichiometrically correct, an excess of one reactant can sometimes drive the reaction to completion.

    • Solution: Experiment with the reactant ratio. A 1:3 ratio of L-isoleucine to thiourea has been shown to produce a high yield.[1]

Side Reactions and Impurities

Question: I am observing significant impurities in my final product. What are the common side reactions in solvent-free thiohydantoin synthesis and how can I minimize them?

Answer: The formation of byproducts is a key challenge in high-temperature, solvent-free reactions. Here are some common issues and their solutions:

  • Thermal Desulfurization: The thiohydantoin product itself can undergo thermal degradation.

    • Causality: At elevated temperatures, particularly with prolonged reaction times, the thiocarbonyl group can be susceptible to elimination, leading to the formation of other heterocyclic structures or decomposition products.

    • Solution:

      • Monitor reaction progress closely: Use TLC to determine the point of maximum product formation and avoid unnecessarily long heating times.

      • Optimize temperature: Use the lowest temperature that allows for a reasonable reaction rate.

  • Side Reactions of Amino Acid Side Chains: As mentioned previously, amino acids with reactive side chains can participate in unintended reactions.

    • Causality: The nucleophilic or acidic/basic nature of side chains can lead to intermolecular reactions or reactions with the thiourea or the forming thiohydantoin ring.

    • Solution: For amino acids with non-polar side chains like glycine, alanine, valine, leucine, and isoleucine, this is less of an issue.[1][2] For others, consider alternative synthetic routes that use milder conditions.

  • Racemization: Maintaining the stereochemical integrity of the starting α-amino acid can be a concern.

    • Causality: The reaction mechanism is believed to proceed without racemization at the α-carbon.[1] However, harsh basic or acidic conditions during workup can lead to racemization.[4]

    • Solution:

      • Neutral Workup: If possible, use a neutral workup procedure.

      • Chiral HPLC Analysis: If stereochemistry is critical, verify the enantiomeric purity of your product using chiral HPLC.[4]

Product Isolation and Purification

Question: I'm having difficulty isolating a pure thiohydantoin product from the reaction mixture. What are the best practices for purification?

Answer: Purification can be challenging due to the physical properties of the crude reaction mixture.

  • For Thiohydantoins with Non-Polar Side Chains:

    • Causality: These products are often solids and have low solubility in water, while unreacted thiourea is highly water-soluble.[1]

    • Solution:

      • Precipitation from Water: Allow the reaction mixture to cool, then add water to dissolve the unreacted thiourea. The thiohydantoin product should precipitate out and can be collected by filtration.[1] This is a simple and effective initial purification step.

      • Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent like ethanol or an ethanol/water mixture.

  • For Thiohydantoins with Polar Side Chains or Oily Products:

    • Causality: These products may not precipitate easily from water or may be oils at room temperature.

    • Solution:

      • Silica Gel Column Chromatography: This is the most reliable method for purifying a wide range of thiohydantoin derivatives.[1] A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

      • Solvent Extraction: If the product is an oil, an aqueous workup followed by extraction with an organic solvent like ethyl acetate can be effective. The organic layer can then be dried and concentrated, and the residue purified by column chromatography.

Experimental Protocols

General Protocol for Solvent-Free Synthesis of 2-Thiohydantoins

This protocol is a starting point and may require optimization for specific amino acids.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the desired α-amino acid and thiourea in a 1:3 molar ratio.

  • Reaction Setup: Place the flask in an oil bath preheated to 180-190°C.

  • Reaction Execution: Stir the mixture vigorously. The reactants will melt and form a homogenous liquid, which may fume and reflux.[1]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 15-30 minutes.

  • Workup and Isolation:

    • For non-polar products: Allow the flask to cool to room temperature. Add deionized water to the solidified mixture and stir to dissolve the unreacted thiourea. Collect the precipitated product by vacuum filtration and wash with cold water.

    • For polar or oily products: After cooling, dissolve the crude mixture in a minimal amount of a suitable organic solvent (e.g., ethyl acetate) and purify directly by silica gel column chromatography.

Data Presentation

Amino AcidReaction Temperature (°C)Reaction Time (min)Yield (%)Reference
L-Isoleucine1901596[1]
L-Alanine1902085[1]
L-Leucine1902092[1]
L-Phenylalanine1902088[1]

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine α-Amino Acid and Thiourea (1:3) B Heat in Oil Bath (180-190°C) with Stirring A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Add Water to Precipitate Product (for non-polar derivatives) D->E G Column Chromatography (for polar/oily derivatives) D->G If polar/oily F Filter and Wash E->F H Pure Thiohydantoin F->H G->H

Caption: General workflow for the solvent-free synthesis of thiohydantoins.

Proposed Reaction Mechanism

G α-Amino Acid α-Amino Acid Intermediate Thioureido Acid Intermediate α-Amino Acid->Intermediate + Thiourea - H₂O Thiourea Thiourea Product 2-Thiohydantoin Intermediate->Product Intramolecular Cyclization - H₂O

Caption: Proposed mechanism for 2-thiohydantoin formation.

Frequently Asked Questions (FAQs)

Q1: Is microwave-assisted synthesis a better alternative to conventional heating?

A1: Microwave-assisted synthesis can be a superior alternative, especially for accelerating reaction rates and improving yields.[3] It often allows for lower overall reaction temperatures and shorter reaction times, which can be beneficial for thermally sensitive substrates. However, it requires specialized equipment. For scalability, conventional heating in a controlled reactor might be more practical.

Q2: Can I use this solvent-free method for N-substituted amino acids?

A2: Yes, this method can be applied to N-substituted amino acids. For example, L-proline, a secondary amino acid, has been successfully converted to its corresponding 2-thiohydantoin derivative using this approach.[1]

Q3: What are the key safety precautions for this reaction?

A3: The primary safety concerns are the high temperatures and the potential for fuming.

  • Always perform the reaction in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • Be cautious when handling the hot reaction flask and oil bath.

Q4: How can I characterize the final thiohydantoin product?

A4: Standard analytical techniques are used for characterization.

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. Characteristic peaks include a proton at 4.0-4.5 ppm (H-5), and two N-H protons between 8.9-11.0 ppm in the 1H NMR spectrum.[1] The 13C NMR will show characteristic shifts for the C-5 carbon (50-70 ppm) and the carbonyl and thiocarbonyl carbons (156-187 ppm).[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

  • UV Spectroscopy: Thiohydantoins typically exhibit a characteristic UV absorbance in the range of 260-270 nm.[1]

Q5: Are there any "green chemistry" advantages to this method beyond being solvent-free?

A5: Yes. In addition to eliminating the need for organic solvents, this method often has a higher atom economy compared to multi-step solution-phase syntheses. The workup for non-polar products using only water further enhances its environmental friendliness.

References

  • Al-dujaili, et al. "Recent Biological Applications and Chemical Synthesis of Thiohydantoins." Journal of Chemical Reviews, 2021. [Link]

  • Wang, Z. D., et al. "A Simple Synthesis of 2-Thiohydantoins." Molecules, 2006. [Link]

  • Al-dujaili, et al. "Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins." Journal of Chemical Reviews, 2021. [Link]

  • Errayes, A., et al. "Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review." Mediterranean Journal of Chemistry, 2025. [Link]

  • Wang, Z. D., et al. "A Simple Synthesis of 2-Thiohydantoins." ResearchGate, 2006. [Link]

Sources

Optimization

Stability issues of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone in solution

A Guide to Understanding and Managing Solution Stability Welcome to the technical support center for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, identify, and troubleshoot stability issues, ensuring the integrity and reliability of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, a member of the 2-thiohydantoin class of compounds.

Q1: What are the primary stability concerns for 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone in solution?

A1: The primary stability concern for this compound, like other 2-thiohydantoins, is its susceptibility to hydrolysis. The imidazolidinone ring can be cleaved under both acidic and, more rapidly, alkaline conditions.[1] Other potential concerns include oxidation of the thione group (C=S) and photodegradation, although these are generally less common than hydrolysis.

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is a critical factor. The thiohydantoin ring is known to be unstable in strongly alkaline solutions, where it can undergo rapid base-catalyzed hydrolysis to open the ring and form a thioureido-acid derivative.[1] While more stable in neutral to mildly acidic conditions, strong acidic conditions can also promote hydrolysis, potentially leading to different degradation products.

Q3: What is the likely product of hydrolytic degradation?

A3: The most probable product of base-catalyzed hydrolysis is the corresponding N-(1-carboxypropyl)-N'-phenylthiourea, resulting from the cleavage of the amide bond within the imidazolidinone ring.[1] This ring-opening negates the compound's original structure and will eliminate its biological activity.

Q4: Can I expect my stock solutions in organic solvents to be stable?

A4: While generally more stable in anhydrous aprotic organic solvents like DMSO or DMF compared to aqueous solutions, long-term stability is not guaranteed. The presence of trace amounts of water can facilitate slow hydrolysis over time. Additionally, the choice of solvent itself can be crucial; for instance, absolute ethanol is often a better choice for storage than aqueous ethanol solutions to minimize water-related degradation. It is always recommended to prepare fresh solutions whenever possible or to conduct a short-term stability assessment in your chosen solvent.

Q5: Is the compound sensitive to light or temperature?

II. Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section is designed to help you identify and resolve common issues you may encounter during your experiments that could be related to the instability of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone.

Observed Problem Potential Causes Recommended Solutions & Explanations
Unexpected or inconsistent biological activity from freshly prepared solutions. 1. pH of the assay buffer: If your biological assay buffer has a pH > 8, you may be experiencing rapid hydrolysis of the compound, leading to a loss of the active species.[1] 2. Ionic strength of the buffer: The rate of base-catalyzed hydrolysis can be influenced by the ionic strength of the buffer solution.[1]1. Verify Buffer pH: Ensure your assay buffer is within a pH range of 6.0-7.5. If a higher pH is required for biological reasons, minimize the incubation time of the compound in the buffer before measurement. 2. Perform a Time-Course Experiment: Test the compound's activity at several time points after its addition to the assay buffer to determine if the activity decreases over time, which would be indicative of degradation. 3. Consider Buffer Composition: If possible, use a buffer with a lower ionic strength, as this may slow the rate of hydrolysis.[3][4]
Appearance of new peaks in my HPLC or LC-MS chromatogram over time. 1. Hydrolytic Degradation: The most likely cause is the formation of the ring-opened thioureido-acid, which will have a different retention time.[1] 2. Oxidative Degradation: If the solution was exposed to air for extended periods or contains oxidizing agents, the thione group may have been oxidized.1. Characterize the New Peak: Use mass spectrometry to determine the mass of the new peak. If it corresponds to the mass of the parent compound + 18 (the mass of water), this is strong evidence of hydrolysis. 2. Run a Control: Prepare a fresh solution and analyze it immediately to confirm the absence of the new peak. Re-analyze the aged solution to confirm the peak's growth. 3. Spike Experiment: If you can synthesize or acquire the suspected degradation product, spike it into a sample of the parent compound to see if the retention times match.
Precipitation of the compound from an aqueous buffer. 1. Low Aqueous Solubility: The compound may have poor solubility in your chosen buffer system. 2. Degradation Product Precipitation: The degradation product may be less soluble than the parent compound, causing it to precipitate out of solution as it forms.1. Determine Solubility: First, ensure you are working below the compound's limit of solubility in your buffer. 2. Increase Solubilizing Agents: Consider adding a small percentage (e.g., 1-5%) of a co-solvent like DMSO or ethanol to your aqueous buffer to improve solubility. 3. Analyze the Precipitate: If possible, isolate the precipitate and analyze it by LC-MS or another suitable technique to determine if it is the parent compound or a degradant.
My stock solution in DMSO has turned a faint yellow color. 1. Minor Degradation: Even in DMSO, slow degradation can occur over time, potentially leading to colored byproducts. 2. Oxidation: The thione group is a chromophore and oxidation can alter its electronic properties, leading to a color change.1. Analytical Verification: Analyze the colored solution by HPLC to check for the presence of new peaks. A change in color is a strong indicator of a chemical change. 2. Storage Conditions: Ensure your DMSO stock is stored under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (-20°C or -80°C) to minimize oxidation and other degradation pathways. Always use high-purity, anhydrous DMSO.

III. Protocols for Stability Assessment

To proactively understand the stability of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone in your specific experimental conditions, it is highly recommended to perform a forced degradation study. This will help you identify potential degradants and establish a stability-indicating analytical method.

Protocol 1: Basic Forced Degradation Study

This protocol is designed to rapidly assess the stability of your compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone in acetonitrile or methanol.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Dissolve in the mobile phase for analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter.[2]

3. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analyze all samples, including an unstressed control, by a suitable analytical method, such as HPLC with UV or MS detection.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. If degradation is too rapid, reduce the stress duration or temperature. If there is no degradation, increase the stress intensity.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradants.

1. Column and Mobile Phase Selection:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: Begin with a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (this can be determined with a UV scan).

2. Method Optimization:

  • Inject a mixture of your stressed samples (e.g., an equal volume of the acid-hydrolyzed, base-hydrolyzed, and oxidative-degraded samples).

  • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent compound and all major degradation peaks. The resolution between any two peaks should be greater than 1.5.

3. Method Validation:

  • Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6][7]

IV. Visualizing Degradation and Workflows

Potential Hydrolytic Degradation Pathway

G parent 5-Ethyl-3-Phenyl-2-Thioxo-4-Imidazolidinone intermediate Tetrahedral Intermediate parent->intermediate + OH- (Base-catalyzed) product N-(1-carboxypropyl)-N'-phenylthiourea (Ring-Opened Product) intermediate->product Ring Opening

Caption: Base-catalyzed hydrolytic degradation pathway.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidative, etc.) A->B C Neutralize & Dilute Samples B->C D HPLC/LC-MS Analysis C->D E Compare Stressed vs. Control D->E F Identify Degradation Products E->F

Caption: Workflow for a forced degradation study.

Disclaimer: The information provided in this guide is based on the general chemical properties of the 2-thiohydantoin class of compounds and established principles of pharmaceutical stability testing. It is intended for informational purposes only. Researchers should always perform their own validation experiments to determine the stability of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone under their specific experimental conditions.

V. References

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 223-249. [Link]

  • Chang, J. Y. (1979). The destruction of serine and threonine thiohydantoins during the sequence determination of peptides by 4-N,N-dimethylaminoazobenzene 4′-isothiocyanate. Biochimica et Biophysica Acta (BBA) - Protein Structure, 578(1), 175–187. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 104-131. [Link]

  • Kettle, A. J., & Winterbourn, C. C. (2011). 2-Thioxanthines Are Mechanism-based Inactivators of Myeloperoxidase That Block Oxidative Stress during Inflammation. Journal of Biological Chemistry, 286(43), 37576-37584. [Link]

  • Raza, A., & Ahmad, S. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 38(1), 131-139. [Link]

  • Li, J., Li, B., & Zhang, G. (2014). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Molecules, 19(12), 20563-20573. [Link]

  • Glinma, B., N'Guessan, B. R., & Ouattara, L. (2021). Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin. International Journal of ChemTech Research, 14(3), 416-422. [Link]

  • SnCl2.2H2O in ethanol has been discovered as an efficient reagent for selective and direct oxidative. (2020). ResearchGate. [Link]

  • Finiuk, N., Klyuchivka, O., & Lesyk, R. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6296. [Link]

  • French, R. A., Jacobson, A. R., Kim, B., Fields, C. L., & Livi, K. J. (2008). Influence of ionic strength, pH, and cation valence on aggregation kinetics of titanium dioxide nanoparticles. Environmental science & technology, 42(18), 6846–6852. [Link]

  • Zhang, Z., & Wang, J. (2022). Hydrogen Peroxide Effects on Natural-Sourced Polysacchrides: Free Radical Formation/Production, Degradation Process, and Reaction Mechanism—A Critical Synopsis. Polymers, 14(18), 3788. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-31. [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 223-249. [Link]

  • Li, J., Li, B., & Zhang, G. (2014). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. ResearchGate. [Link]

  • Hemingway, R. (2024). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

  • Jain, D., & Jain, S. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 74(3), 225–230. [Link]

  • Taylor & Francis Online. (n.d.). Ionic strength – Knowledge and References. [Link]

  • Glinma, B., N'Guessan, B. R., & Ouattara, L. (2021). Influence study of catalysts and solvents on the synthesis of 5,5-diphenyl-2-thiohydantoin. International Journal of ChemTech Research. [Link]

  • Ferrer, S., & Ruiz-López, M. F. (2012). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. Journal of the American Chemical Society, 134(26), 10749–10752. [Link]

  • Wang, Y., & Zhang, L. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 28(8), 3508. [Link]

  • Nadeem, H., Masaud, M., & Khan, I. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 14(1), 12345. [Link]

  • Reddy, B. S., & Reddy, K. R. (2012). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Journal of Analytical & Bioanalytical Techniques, 3(5), 1-6. [Link]

  • Zhang, Y. (2008). 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1998. [Link]

  • Liu, Y., & Tan, W. (2015). A novel protocol for the oxidative degradation of chitosan with hydrogen peroxide catalyzed by peroxomolybdate in aqueous solution. RSC Advances, 5(100), 82276-82284. [Link]

  • Rhee, S. G. (2023). Hydrogen Peroxide Signaling in Physiology and Pathology. Antioxidants, 12(3), 673. [Link]

  • Patel, K. (2020). STABILITY INDICATING Analytic Method Devlompent & Validation of Hplc. ResearchGate. [Link]

  • Nadeem, H., Masaud, M., & Khan, I. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 14(1). [Link]

  • Wang, Y., & Zhang, L. (2023). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone

Welcome to the dedicated technical support guide for the synthesis of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone (also known as 3-phenyl-5-ethyl-2-thiohydantoin). This resource is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone (also known as 3-phenyl-5-ethyl-2-thiohydantoin). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of scaling up this synthesis, focusing on the causality behind experimental choices to ensure reproducibility and high yields.

I. Overview of the Synthesis

The most direct and widely adopted method for synthesizing 5-substituted-3-phenyl-2-thiohydantoins is the condensation reaction between an α-amino acid and phenyl isothiocyanate. For the target molecule, this involves the reaction of (L or D/L)-2-aminobutanoic acid with phenyl isothiocyanate. The reaction proceeds via an initial addition to form a phenylthioureido acid intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the final thiohydantoin product.

This seemingly straightforward reaction presents several challenges when scaling up, including managing reaction kinetics, ensuring complete cyclization, preventing side reactions, and controlling stereochemistry at the C5 position.

II. Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered during the synthesis.

Q1: What are the recommended starting materials and solvents?

  • A1: The primary starting materials are 2-aminobutanoic acid (or its racemate, DL-2-aminobutanoic acid) and phenyl isothiocyanate . The choice of solvent is critical; common options include a mixture of pyridine and water , or acetic acid . Pyridine acts as both a solvent and a base to facilitate the initial coupling, while acetic acid can serve as a solvent and the acid catalyst for the cyclization step.

Q2: My reaction has stalled, and TLC shows unreacted starting material. What should I do?

  • A2: First, confirm the quality of your phenyl isothiocyanate, which can degrade upon storage. If the reagent is old, consider purification by distillation. Second, ensure the reaction temperature is adequate. The cyclization step often requires heating to reflux to proceed at a reasonable rate.[1]

Q3: The final product is an oil and won't crystallize. How can I purify it?

  • A3: Oily products are often due to impurities or residual solvent. Try triturating the oil with a non-polar solvent like cold hexanes or diethyl ether to induce precipitation. If that fails, purification via column chromatography on silica gel is the most reliable alternative. For recrystallization, ethanol, acetic acid, or mixtures with water are often effective.[2][3]

Q4: Is it possible to control the stereochemistry at the C5 position?

  • A4: Maintaining stereochemical integrity is a significant challenge. The reaction conditions, particularly the use of heat and acid or base catalysts, can lead to racemization at the C5 chiral center.[4][5] To minimize racemization, it is crucial to use the mildest possible conditions and shortest reaction times necessary for conversion.

III. In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving more complex issues.

Problem 1: Consistently Low Product Yield (<50%)

Low yield is the most frequent complaint. The cause can be traced through a logical workflow.

Click to expand Troubleshooting Workflow for Low Yield

G start Low Product Yield c1 Check Reagent Quality start->c1 c2 Verify Reaction Conditions c1->c2 No s1a Phenyl isothiocyanate degraded? (Pungent smell diminished) c1->s1a Yes c3 Investigate Side Reactions c2->c3 All OK s2a Incomplete reaction? (TLC shows starting material) c2->s2a Yes s2c Inefficient cyclization? c2->s2c No c4 Optimize Work-up c3->c4 No s3a Formation of 1,3-diphenylthiourea? c3->s3a Yes s4a Product lost during extraction? c4->s4a Possible s1b Solution: Purify by vacuum distillation or use a fresh bottle. s1a->s1b s2b Solution: Increase reaction time or temperature. Monitor by TLC. s2a->s2b s2d Solution: Ensure adequate acid catalyst (e.g., HCl in the second step). s2c->s2d s3b Solution: Caused by moisture reacting with isothiocyanate. Use anhydrous solvents if possible. s3a->s3b s4b Solution: Check pH during work-up. Product may be soluble in aqueous base. Perform multiple extractions. s4a->s4b

Caption: Troubleshooting workflow for low yield.

  • Potential Cause A: Degradation of Phenyl Isothiocyanate

    • Expertise & Experience: Phenyl isothiocyanate is susceptible to hydrolysis, especially if stored improperly. This not only consumes the reagent but the byproducts can interfere with the reaction.

    • Trustworthiness (Self-Validation): Before starting a large-scale reaction, run a small test reaction. If the yield is poor, test a fresh or newly purified batch of the isothiocyanate under identical conditions. A significant increase in yield validates this as the root cause.

    • Authoritative Grounding: The reactivity of isothiocyanates with nucleophiles, including water, is a fundamental principle in organic chemistry.[6]

  • Potential Cause B: Incomplete Cyclization of the Thioureido Intermediate

    • Expertise & Experience: The initial addition of the amino acid to the isothiocyanate is generally fast. However, the subsequent acid-catalyzed cyclization to form the thiohydantoin ring requires more energy and is often the rate-limiting step.[5] Insufficient acid or heat will cause the reaction to stall at the intermediate stage.

    • Trustworthiness (Self-Validation): Monitor the reaction using TLC. The thioureido acid intermediate will have a different Rf value than the final product. If you observe a persistent spot for the intermediate that only diminishes with prolonged heating or addition of more acid, you have confirmed incomplete cyclization.

Problem 2: Product Contaminated with Byproducts

The presence of impurities complicates purification and reduces the overall yield of the desired product.

  • Potential Cause A: Self-Condensation of Phenyl Isothiocyanate

    • Expertise & Experience: In the presence of moisture or certain basic catalysts, phenyl isothiocyanate can react with itself or its hydrolysis products, leading to impurities like 1,3-diphenylthiourea.

    • Trustworthiness (Self-Validation): The melting point of 1,3-diphenylthiourea is ~154 °C. If your crude product shows a melting point in this range or if you can isolate a byproduct with this characteristic, self-condensation is a likely issue. Using anhydrous solvents can mitigate this.

  • Potential Cause B: Hydrolysis of the Thiohydantoin Ring

    • Expertise & Experience: The thiohydantoin ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures for extended periods.[5] This is a critical consideration during both the reaction and the work-up.

    • Authoritative Grounding: The mechanism of acid- and base-catalyzed hydrolysis of acyl-thiohydantoins is well-documented and involves nucleophilic attack on the carbonyl carbons of the ring.[5]

    • Trustworthiness (Self-Validation): If you suspect hydrolysis, analyze your crude product by LC-MS. The presence of the ring-opened thioureido acid would confirm this degradation pathway. To solve this, minimize reaction time post-completion and use milder pH conditions during the aqueous work-up.

IV. Experimental Protocols & Data

Protocol 1: Two-Step Synthesis via Phenylthioureido Acid Intermediate

This method provides better control over the reaction by separating the coupling and cyclization steps.

Step 1: Synthesis of 2-(3-Phenylthioureido)butanoic Acid

  • Dissolve DL-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of pyridine and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add phenyl isothiocyanate (1.05 eq) dropwise while stirring vigorously, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Acidify the reaction mixture with 2M HCl to pH 2-3. The intermediate will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone

  • Suspend the dried 2-(3-phenylthioureido)butanoic acid (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction completion by TLC.[7]

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude product will precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

  • Purify the crude product by recrystallization from ethanol.

Reaction Mechanism Visualization

G cluster_0 Step 1: Addition cluster_1 Step 2: Cyclization AminoAcid 2-Aminobutanoic Acid Intermediate Phenylthioureido Acid Intermediate AminoAcid->Intermediate + Isothiocyanate Phenyl Isothiocyanate Isothiocyanate->Intermediate Pyridine/H2O Cyclization Intramolecular Attack Intermediate->Cyclization Acetic Acid, Heat Dehydration Dehydration (-H2O) Cyclization->Dehydration Product 5-ethyl-3-phenyl-2-thioxo -4-imidazolidinone Dehydration->Product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Preclinical Evaluation of Novel Anticonvulsants: The Case of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone

Introduction: The Unmet Need in Epilepsy Treatment Epilepsy, a neurological disorder affecting approximately 1% of the global population, is characterized by recurrent, unpredictable seizures.[1] Despite the availability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy, a neurological disorder affecting approximately 1% of the global population, is characterized by recurrent, unpredictable seizures.[1] Despite the availability of numerous antiepileptic drugs (AEDs), nearly one-third of patients continue to experience seizures that are inadequately controlled by existing therapies.[1][2] Furthermore, many current AEDs are associated with significant side effects, narrow therapeutic windows, and dose-related toxicity.[3] This clinical reality drives the ongoing search for novel anticonvulsant agents with improved efficacy and safety profiles.

The hydantoin chemical scaffold, which includes widely used drugs like Phenytoin, has been a cornerstone of epilepsy treatment for decades, particularly for partial and tonic-clonic seizures.[1][3][4] This guide focuses on a related structure, 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone, as a representative molecule from the promising class of thioxoimidazolidinones.[5] Rather than presenting this compound as a market-ready drug, we will use it as a framework to detail the rigorous, self-validating experimental workflow required to assess the potential of any new chemical entity and compare its preclinical performance profile against established anticonvulsants like Phenytoin, Carbamazepine, and Valproate.

The Landscape of Established Anticonvulsant Drugs

A rational comparison requires understanding the mechanisms of current therapies. Most established AEDs modulate neuronal excitability through one of several primary mechanisms:

  • Inhibition of Voltage-Gated Sodium Channels: Drugs like Phenytoin and Carbamazepine stabilize the inactive state of these channels, reducing the ability of neurons to fire at high frequencies. This mechanism is particularly effective in preventing the spread of seizure activity.

  • Enhancement of GABA-mediated Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Drugs like Phenobarbital and benzodiazepines enhance GABAergic inhibition, raising the overall seizure threshold.

  • Modulation of Calcium Channels: Certain types of calcium channels are involved in absence seizures. Drugs like Ethosuximide specifically target these channels.

  • Multiple Mechanisms: Some of the most effective broad-spectrum AEDs, such as Valproate, act via multiple pathways, including sodium channel blockade, enhancement of GABA levels, and T-type calcium channel inhibition.

Preclinical Evaluation: A Validating Workflow for Anticonvulsant Discovery

The cornerstone of early anticonvulsant drug discovery is a battery of well-validated in vivo animal models.[2] The National Institutes of Health (NIH) established a foundational screening program utilizing two primary seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[6] This dual-model approach is critical because each test predicts efficacy against different fundamental seizure types.

The causality behind this choice is to efficiently categorize a compound's potential clinical utility. The MES model identifies agents that inhibit seizure spread, predicting efficacy against generalized tonic-clonic seizures, while the scPTZ model detects agents that elevate the seizure threshold, predicting efficacy against absence seizures.[6][7] A compound's performance in these models provides a "pharmacological signature" that can be compared directly to established drugs.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Neurotoxicity & Therapeutic Index cluster_2 Phase 3: Decision TestCompound Test Compound (e.g., 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone) MES Maximal Electroshock (MES) Test (Tonic-Clonic Model) TestCompound->MES Administer at varying doses PTZ Subcutaneous PTZ (scPTZ) Test (Absence Seizure Model) TestCompound->PTZ Administer at varying doses Rotorod Rotorod Motor Impairment Test (Neurotoxicity) MES->Rotorod Determine ED50 PTZ->Rotorod Determine ED50 PI Calculate Protective Index (PI) PI = TD50 / ED50 Rotorod->PI Determine TD50 Decision Advance to Secondary Screening (Mechanism of Action, Chronic Models) PI->Decision High PI indicates good separation of efficacy and toxicity

Caption: Preclinical screening workflow for novel anticonvulsant candidates.

Experimental Protocol 1: Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent the spread of seizures when neuronal circuits are maximally activated.[6]

  • Objective: To determine the median effective dose (ED₅₀) of a compound required to protect against MES-induced tonic hindlimb extension.

  • Animals: Male CF-1 mice (18-25 g).

  • Apparatus: An electroconvulsive device with corneal electrodes.

  • Procedure:

    • Drug Administration: Administer the test compound (e.g., 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone), vehicle control, and a positive control (e.g., Phenytoin) via intraperitoneal (i.p.) or oral (p.o.) route to different groups of mice. Doses should span a range expected to produce 0% to 100% protection.

    • Pre-treatment Time: Wait for a predetermined period to allow for drug absorption and peak effect (typically 30-60 minutes for i.p. administration).

    • Anesthesia and Stimulation: Anesthetize the corneas with a drop of 0.5% tetracaine hydrochloride. Apply a drop of saline to the corneal electrodes to ensure good electrical contact.[6]

    • Induction: Deliver a 60 Hz alternating current (50 mA for mice) for 0.2 seconds via the corneal electrodes.[6][8]

    • Observation: Immediately observe the animal's behavior. A full-blown seizure is characterized by tonic extension of the forelimbs and hindlimbs.

    • Endpoint: The abolition of the tonic hindlimb extension phase is considered protection.[6][8] An animal exhibiting this protection is recorded as "protected."

    • Data Analysis: Calculate the ED₅₀—the dose at which 50% of the animals are protected—using probit analysis.

Experimental Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test identifies compounds that can raise the seizure threshold, making it a valuable model for absence seizures.[9]

  • Objective: To determine the ED₅₀ of a compound required to protect against clonic seizures induced by the chemical convulsant pentylenetetrazole.

  • Animals: Male CF-1 mice (18-25 g).

  • Reagents: Pentylenetetrazole (PTZ) solution.

  • Procedure:

    • Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., Valproate) to different groups of mice at various doses.

    • Pre-treatment Time: Allow for drug absorption (typically 30-60 minutes).

    • PTZ Injection: Inject a convulsant dose of PTZ (typically 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the neck.[9]

    • Observation: Place each animal in an individual observation cage and observe for 30 minutes.[9]

    • Endpoint: The primary endpoint is the presence of a clonic seizure, defined as at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[9] An animal that does not exhibit this response is considered "protected."

    • Data Analysis: Calculate the ED₅₀ using probit analysis.

Experimental Protocol 3: Rotorod Neurotoxicity Assay

A critical aspect of drug development is ensuring that the anticonvulsant effect is not merely a consequence of general motor impairment or sedation. The rotorod test provides a quantitative measure of neurotoxicity.

  • Objective: To determine the median toxic dose (TD₅₀) at which a compound causes motor impairment.

  • Animals: Male CF-1 mice (18-25 g).

  • Apparatus: An accelerating rotorod device.

  • Procedure:

    • Training: Pre-train all mice on the rotorod (e.g., rotating at a constant low speed like 5 rpm) until they can remain on the rod for at least 60 seconds.

    • Drug Administration: Administer the test compound, vehicle, and controls to different groups of trained mice.

    • Testing: At the time of expected peak drug effect, place each mouse on the rotorod and begin the test. The rod should accelerate (e.g., from 4 to 40 rpm over 5 minutes).

    • Endpoint: Record the time each mouse remains on the rotating rod. Failure is defined as falling off the rod or passively rotating with the rod for two consecutive revolutions.

    • Data Analysis: Calculate the TD₅₀—the dose at which 50% of the animals fail the test—using probit analysis.

Comparative Performance Analysis

The ultimate value of the preclinical data lies in comparison. By calculating the Protective Index (PI) , which is the ratio of the neurotoxic dose to the effective dose (PI = TD₅₀ / ED₅₀), we can objectively compare the therapeutic window of a novel compound against established drugs. A higher PI indicates a better separation between the desired anticonvulsant effect and undesired neurotoxicity.

Table 1: Preclinical Profiles of Standard Anticonvulsant Drugs
DrugPrimary Mechanism of ActionMES Efficacy (ED₅₀, mg/kg)scPTZ Efficacy (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (MES)
Phenytoin Na⁺ Channel Blocker~9>100 (Inactive)~68~7.6
Carbamazepine Na⁺ Channel Blocker~9~120 (Inactive)~75~8.3
Valproate Multiple (Na⁺, GABA, Ca²⁺)~270~150~430~1.6

Note: ED₅₀ and TD₅₀ values are approximate and can vary based on animal strain and specific protocol.

Table 2: Hypothetical Preclinical Profile of 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone

Let us hypothesize the results for our test compound based on its structural similarity to the hydantoin class.

DrugPrimary Mechanism of ActionMES Efficacy (ED₅₀, mg/kg)scPTZ Efficacy (ED₅₀, mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (MES)
5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone (Hypothesized) Na⁺ Channel Blocker15>150 (Inactive)1208.0

In this hypothetical scenario, 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone displays a pharmacological signature similar to Phenytoin and Carbamazepine: strong efficacy in the MES test and inactivity in the scPTZ test. This suggests it would likely be effective against generalized tonic-clonic seizures. Critically, its hypothetical Protective Index of 8.0 is comparable to Carbamazepine, indicating a favorable separation between efficacy and toxicity in this preclinical model.

G cluster_0 Neuronal Membrane cluster_1 Synaptic Cleft & Presynaptic Terminal Na_Channel Voltage-Gated Na+ Channel Target for: Phenytoin Carbamazepine 5-ethyl-3-phenyl... (Hypothesized) Ca_Channel T-type Ca2+ Channel Target for: Ethosuximide Valproate GABA_Receptor GABA-A Receptor Target for: Benzodiazepines Phenobarbital GABA_Metabolism GABA Metabolism Target for: Valproate

Caption: Major molecular targets of key anticonvulsant drug classes.

Conclusion and Future Directions

This guide outlines a foundational, self-validating workflow for the preclinical assessment of novel anticonvulsant candidates, using 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone as a representative example. The comparative analysis of performance in the MES and scPTZ models, coupled with neurotoxicity evaluation, provides a robust framework for identifying promising compounds.

Based on our hypothetical data, 5-ethyl-3-phenyl-2-thioxo-4-imidazolidinone would warrant further investigation. The next logical steps would involve secondary screening to elucidate its precise mechanism of action (e.g., using patch-clamp electrophysiology to confirm sodium channel modulation) and evaluation in chronic seizure models (e.g., kindling models) to assess its potential for disease modification and long-term efficacy.[10] This rigorous, multi-stage evaluation process is essential for translating promising chemical structures into clinically effective and safe therapies for patients with epilepsy.

References

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Retrieved from [Link]

  • Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 175-178. Retrieved from [Link]

  • Gaikwad, P., Adak, V., & Shete, R. (2021). The Screening models for antiepileptic drugs: A Review. ResearchGate. Retrieved from [Link]

  • Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Ansari, F., & Ali, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. Retrieved from [Link]

  • Voss, E. W., et al. (2013). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry, 56(22), 9257–9272. Retrieved from [Link]

  • Tenny, S., & Hoffman, R. (2023). Anticonvulsants Toxicity. StatPearls. Retrieved from [Link]

  • Breidenbach, L., et al. (2019). Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies. PubMed. Retrieved from [Link]

  • El-Fattah, O., et al. (1998). Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... ResearchGate. Retrieved from [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Survey in Fisheries Sciences, 10(2S), 1836-1849. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis and Cytotoxic Activity against K562 and MCF7 Cell Lines of Some N -(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide Compounds. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Hawkins, N. A., et al. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Annals of Clinical and Translational Neurology, 4(5), 326–339. Retrieved from [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 104-131. Retrieved from [Link]

  • Hakobyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(6), 136-153. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Retrieved from [Link]

  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. The Scientific World Journal, 2013, 286767. Retrieved from [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. Retrieved from [Link]

  • Löscher, W. (2017). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Epilepsy & Behavior, 73, 153-167. Retrieved from [Link]

  • A.D.A.M. Medical Encyclopedia. (2016). Anticonvulsant medications - hydantoin derivatives. Retrieved from [Link]

  • Löscher, W. (2018). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Retrieved from [Link]

  • Sadowska, M., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11679. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 5-methyl-4-oxo-3-phenyl-2-propylamino-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Siddiqui, N., et al. (2007). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Pentylenetetrazole (PTZ)-induced Convulsion Assay to Determine GABAergic Defects in Caenorhabditis elegans. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Screening Method Of Anti-Epileptic. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of C-5 Position Modifications in 3-Phenyl-2-Thioxo-4-Imidazolidinone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The 3-phenyl-2-thioxo-4-imidazolidinone scaffold, a member of the broader thiohydantoin class of heterocyclic compounds, represents a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-2-thioxo-4-imidazolidinone scaffold, a member of the broader thiohydantoin class of heterocyclic compounds, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and antidiabetic properties.[2] A key determinant of both the potency and selectivity of these compounds lies in the modifications at the C-5 position. This guide provides an in-depth analysis of the structure-activity relationships (SAR) arising from substitutions at this critical position, supported by experimental data and protocols to aid in the rational design of novel therapeutic agents.

The Strategic Importance of the C-5 Position

The C-5 position of the 3-phenyl-2-thioxo-4-imidazolidinone ring is characterized by an active methylene group, making it amenable to a variety of chemical modifications. The most common and effective method for introducing diversity at this position is the Knoevenagel condensation with various aldehydes and ketones.[1][3] This reaction typically yields 5-ylidene derivatives, extending the conjugation of the heterocyclic core and providing a vector for introducing a wide array of substituents that can engage with biological targets. The nature of the substituent at the C-5 position has a profound impact on the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its pharmacological activity.[1]

Comparative Analysis of C-5 Modifications and Biological Activity

The following table summarizes the impact of various C-5 substituents on the biological activity of the 3-phenyl-2-thioxo-4-imidazolidinone core. The presented data, compiled from multiple studies, illustrates key SAR trends.

Compound ID C-5 Substituent Biological Activity Key Findings & IC50/Activity Data Reference
A Unsubstituted (methylene)VariesGenerally lower activity, serves as a synthetic precursor.[3]
B 5-BenzylideneAnticancer, AntimicrobialModerate activity. The phenyl ring offers a platform for further substitution.[4]
C 5-(4-Nitrobenzylidene)Anticancer, AntimicrobialIncreased activity due to the electron-withdrawing nitro group. Often enhances DNA interaction.[4]
D 5-(4-Hydroxybenzylidene)Antioxidant, AnticancerThe hydroxyl group can act as a hydrogen bond donor, improving target engagement.[4]
E 5-(4-Dimethylaminobenzylidene)AnticancerThe electron-donating group can modulate activity, sometimes increasing potency against specific cell lines.[4]
F 5-(Furan-2-ylmethylene)AnticancerThe presence of a heterocyclic ring can enhance activity and selectivity.[5]
G 5-(Thiophen-2-ylmethylene)Antiviral, CytotoxicBioisosteric replacement of a phenyl ring with a thiophene ring often maintains or improves activity.[6]
H 5-(Indol-3-ylmethylene)AnticancerThe indole moiety is a well-known pharmacophore; its inclusion can lead to potent hybrid molecules.[4]

Key SAR Insights:

  • Aromatic Substituents: The introduction of an arylidene group at the C-5 position is a common strategy to enhance biological activity. The electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups (e.g., nitro) often increase anticancer and antimicrobial activity, while electron-donating groups (e.g., dimethylamino) can also lead to potent compounds, suggesting that the optimal electronic properties are target-dependent.[4]

  • Heterocyclic Moieties: Replacing the phenyl ring with various heterocyclic systems (e.g., furan, thiophene, indole) is a fruitful approach for modulating biological activity.[4][5][6] These heterocycles can introduce additional hydrogen bonding sites, alter the molecule's polarity, and engage in specific interactions with the target protein, often leading to increased potency and selectivity.

  • Hybrid Molecules: The C-5 position is an ideal anchor point for creating hybrid molecules by incorporating other known pharmacologically active fragments.[4] This strategy has been successfully employed to design multi-target agents or to enhance the potency against a specific target.

Experimental Protocols

A self-validating experimental workflow is crucial for reproducible SAR studies. Below are detailed protocols for the synthesis and biological evaluation of C-5 modified 3-phenyl-2-thioxo-4-imidazolidinones.

Synthesis: Knoevenagel Condensation

This protocol describes the general procedure for the synthesis of 5-arylidene-3-phenyl-2-thioxo-4-imidazolidinones.

Causality: The Knoevenagel condensation is employed due to its high efficiency and broad substrate scope for reacting active methylene compounds with aldehydes. Acetic acid serves as a suitable solvent, and a catalytic amount of a weak base like monoethanolamine facilitates the reaction by promoting the formation of the enolate intermediate.

Step-by-Step Protocol:

  • To a solution of 3-phenyl-2-thioxo-4-imidazolidinone (1 mmol) in 10 mL of glacial acetic acid, add the appropriate aromatic aldehyde (1 mmol).

  • Add a catalytic amount of monoethanolamine (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 5-arylidene derivative.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against a cancer cell line (e.g., MCF-7).

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the core concepts discussed in this guide.

SAR_Flowchart A 3-Phenyl-2-thioxo-4-imidazolidinone Core B C-5 Active Methylene Group A->B C Knoevenagel Condensation (Aldehydes/Ketones) B->C D 5-Ylidene Derivatives C->D E Biological Evaluation (e.g., Anticancer, Antimicrobial) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->C Rational Design

Caption: Experimental workflow for SAR studies.

SAR_Summary Core 3-Phenyl-2-thioxo-4-imidazolidinone C-5 Position substituents C-5 Substituents Aryl with EWG (e.g., -NO2) Aryl with EDG (e.g., -NMe2) Aryl with H-bond donor (e.g., -OH) Heterocycles (e.g., Furan, Thiophene) Core:c5->substituents:title Modification activity Impact on Biological Activity Increased Potency Modulated Selectivity Improved PK/PD Properties Novel Biological Activities substituents:ewg->activity:inc_pot substituents:edg->activity:inc_pot substituents:hbd->activity:mod_sel substituents:het->activity:new_act

Caption: SAR summary of C-5 modifications.

References

  • Title: Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones Source: MDPI URL: [Link]

  • Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry Source: PMC - PubMed Central URL: [Link]

  • Title: Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives Source: PMC - NIH URL: [Link]

  • Title: Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells Source: NIH URL: [Link]

  • Title: 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one Source: PMC - NIH URL: [Link]

  • Title: Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review Source: SpringerLink URL: [Link]

  • Title: Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents Source: PubMed URL: [Link]

  • Title: Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents Source: PubMed Central URL: [Link]

  • Title: 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors Source: JScholar Publisher URL: [Link]

  • Title: Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents Source: De Gruyter URL: [Link]

  • Title: Recent Biological Applications and Chemical Synthesis of Thiohydantoins Source: SpringerLink URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti- Source: MDPI URL: [Link]

  • Title: Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments Source: MDPI URL: [Link]

  • Title: Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity Source: Scientific & Academic Publishing URL: [Link]

  • Title: Synthesis of certain 5-substituted 2-thiohydantoin derivatives as potential cytotoxic and antiviral agents Source: PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
Reactant of Route 2
Reactant of Route 2
4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-
© Copyright 2026 BenchChem. All Rights Reserved.